Product packaging for 3-Butoxycyclohex-2-en-1-one(Cat. No.:CAS No. 16493-04-2)

3-Butoxycyclohex-2-en-1-one

Cat. No.: B091916
CAS No.: 16493-04-2
M. Wt: 168.23 g/mol
InChI Key: HQFGJBVERCJECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Butoxycyclohex-2-en-1-one is a C2-alkoxy-substituted derivative of the versatile 3-methylcyclohex-2-en-1-one scaffold, a structure recognized as a valuable intermediate in synthetic organic chemistry . Compounds of this class are frequently employed as key initiators in diastereoselective cyclization reactions, such as the 6-endo-trig cyclization, to construct complex polycyclic frameworks like decalin systems found in numerous natural products . The chemical nature of the substituent at the C2 position is critical as it functions as the nucleophilic component during the cyclization event, enabling access to diverse molecular architectures . As a synthetic building block, this compound can be utilized in various transformations, including High-Pressure Lewis Acid catalyzed Diels-Alder reactions, a methodology established for its parent compound to efficiently produce cis and trans angularly methylated octalones . Furthermore, the alkoxy group presents a potential handle for further chemical manipulation, making it a flexible intermediate for the total synthesis of natural products and other biologically active molecules, analogous to the use of related compounds in the synthesis of (+/−)-triptolide and (+/−)-isopisiferin . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B091916 3-Butoxycyclohex-2-en-1-one CAS No. 16493-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFGJBVERCJECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167823
Record name 3-Butoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16493-04-2
Record name 3-Butoxy-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16493-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butoxycyclohex-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butoxycyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Butoxycyclohex-2-en-1-one from 1,3-Cyclohexanedione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Butoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis, starting from the readily available precursor 1,3-cyclohexanedione. The core of this synthesis lies in the acid-catalyzed enol etherification of a β-dicarbonyl compound. This document outlines a detailed experimental protocol adapted from a well-established and reliable procedure, presents relevant quantitative data for analogous compounds to guide researchers, and includes a visual representation of the synthetic workflow.

Introduction

3-Alkoxy-2-cyclohexen-1-ones are versatile building blocks in organic chemistry, serving as precursors for the synthesis of a variety of more complex molecules, including natural products and pharmacologically active compounds. The enone functionality, coupled with the enol ether, provides multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. The synthesis of this compound from 1,3-cyclohexanedione and n-butanol is a straightforward and efficient method to access this useful synthetic intermediate.

Reaction Principle

The synthesis proceeds via an acid-catalyzed reaction between 1,3-cyclohexanedione and an alcohol. 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer, 3-hydroxycyclohex-2-en-1-one. In the presence of an acid catalyst, the enol oxygen is protonated, making it a good leaving group (water). Subsequent nucleophilic attack by the alcohol (in this case, n-butanol) on the resulting carbocation, followed by deprotonation, yields the 3-alkoxy-2-cyclohexen-1-one product. To drive the equilibrium towards the product, the water formed during the reaction is typically removed by azeotropic distillation.[1]

Experimental Protocol

The following protocol is adapted from the well-established Organic Syntheses procedure for the preparation of 3-ethoxy-2-cyclohexen-1-one.[1] It is noted that this general procedure is effective for other alcohols, with the use of isobutyl alcohol reportedly giving high yields for the corresponding isobutoxy derivative.[1]

3.1. Materials and Equipment

  • 1,3-Cyclohexanedione (Dihydroresorcinol)

  • n-Butanol

  • Benzene (or Toluene as a less hazardous alternative)

  • p-Toluenesulfonic acid monohydrate

  • 10% aqueous sodium hydroxide solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • 2-liter round-bottom flask

  • Distillation head with a condenser and receiving flask (for azeotropic distillation)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

3.2. Procedure

  • Reaction Setup: In a 2-liter round-bottom flask, combine 1,3-cyclohexanedione (0.50 mole, 56.0 g), n-butanol (0.75 mole, 68.5 mL, 55.6 g), p-toluenesulfonic acid monohydrate (2.5 g), and 900 mL of benzene (or toluene). Equip the flask with a distillation head for azeotropic removal of water.

  • Azeotropic Distillation: Heat the mixture to reflux. The benzene-water azeotrope will begin to distill. Continue the distillation, removing the azeotrope. The reaction is complete when no more water separates in the distillate, which typically takes 6-8 hours. The temperature of the distilling vapor will rise to that of pure benzene (or toluene) once all the water has been removed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with four 100-mL portions of 10% aqueous sodium hydroxide solution saturated with sodium chloride. Subsequently, wash the organic layer with successive 50-mL portions of saturated sodium chloride solution until the aqueous washings are neutral.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the benzene (or toluene). The residual liquid is then purified by vacuum distillation to yield this compound.

Quantitative Data

No specific experimental data for this compound was found in the surveyed literature. However, the data for the analogous ethoxy and isobutoxy compounds can be used as a reference for expected yields and physical properties.

CompoundStarting MaterialsYieldBoiling PointReference
3-Ethoxy-2-cyclohexen-1-one1,3-Cyclohexanedione, Ethanol70-75%115-121°C / 11 mmHg[1]
3-Isobutoxy-2-cyclohexen-1-one1,3-Cyclohexanedione, Isobutanol91%Not specified[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,3-cyclohexanedione.

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 1,3-Cyclohexanedione ReactionStep Acid-Catalyzed Azeotropic Reflux (p-TSA, Benzene/Toluene) Reactant1->ReactionStep Reactant2 n-Butanol Reactant2->ReactionStep Wash1 NaOH Wash ReactionStep->Wash1 Reaction Mixture Wash2 Brine Wash Wash1->Wash2 Drying Drying (Na2SO4) Wash2->Drying Concentration Solvent Removal Drying->Concentration Organic Layer Distillation Vacuum Distillation Concentration->Distillation Product This compound Distillation->Product Purified Product

References

mechanism of 3-Butoxycyclohex-2-en-1-one formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of 3-Butoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable synthetic intermediate belonging to the class of vinylogous esters or enol ethers. Its structure, featuring a conjugated system and a reactive enol ether moiety, makes it a versatile building block in organic synthesis, particularly in the construction of complex cyclic systems and in reactions such as Michael additions, cycloadditions, and as a precursor to various substituted cyclohexanones. This technical guide provides a detailed examination of the core mechanisms for the formation of this compound, presents relevant quantitative data, and offers detailed experimental protocols for its synthesis.

Core Mechanisms of Formation

The synthesis of this compound primarily proceeds from 1,3-cyclohexanedione, a readily available starting material. The key to the formation is the exploitation of the keto-enol tautomerism inherent in the 1,3-dicarbonyl system. Two principal mechanisms are prevalent: the direct O-alkylation of the enolate and the acid-catalyzed condensation with butanol.

Mechanism I: O-Alkylation of 1,3-Cyclohexanedione

This mechanism involves the generation of an enolate from 1,3-cyclohexanedione, which then acts as a nucleophile to attack a suitable butyl electrophile. A significant challenge in this approach is achieving regioselectivity, as the enolate is an ambident nucleophile, capable of reacting at either the oxygen (O-alkylation) or the central carbon (C-alkylation).[1][2]

The reaction proceeds through the following key steps:

  • Keto-Enol Tautomerism : 1,3-Cyclohexanedione exists in equilibrium with its more stable enol tautomer, 3-hydroxycyclohex-2-en-1-one.[3][4]

  • Enolate Formation : In the presence of a base, the acidic proton of the enol is abstracted to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack : The enolate ion attacks a butyl electrophile (e.g., 1-bromobutane). The outcome (O- vs. C-alkylation) is influenced by several factors:

    • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation.[1][5]

    • Base/Counter-ion : The choice of base can influence the reactivity of the enolate.

    • Electrophile : The nature of the leaving group and the steric hindrance of the electrophile can affect the reaction site.

Chemoselective O-alkylation is often favored under base-mediated, transition-metal-free conditions in a highly polar-aprotic solvent.[6]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Potential Products CHD 1,3-Cyclohexanedione (Keto Form) Enol 3-Hydroxycyclohex-2-en-1-one (Enol Tautomer) CHD->Enol Tautomerization Enolate Cyclohexanedione Enolate Enol->Enolate + Base - HB⁺ Base Base (e.g., K₂CO₃) BuBr 1-Bromobutane (Butyl Electrophile) O_Product This compound (O-Alkylation Product) Enolate->O_Product + 1-Bromobutane (Favored in polar aprotic solvent) C_Product 2-Butyl-1,3-cyclohexanedione (C-Alkylation Product) Enolate->C_Product + 1-Bromobutane (Competing Reaction) G cluster_reactants Reactants & Catalyst cluster_intermediates Intermediates cluster_product Final Product CHD_Enol 1,3-Cyclohexanedione (Enol Form) Activated Activated Carbonyl Intermediate CHD_Enol->Activated + Catalyst Butanol Butanol Catalyst Catalyst (e.g., InCl₃) Hemiacetal Hemiacetal-like Intermediate Activated->Hemiacetal + Butanol Product This compound Hemiacetal->Product - H₂O - Catalyst G React 1. Reaction Setup (Reactants + Catalyst/Base) Heat 2. Reaction (Microwave or Conventional Heat) React->Heat Quench 3. Quenching & Work-up (e.g., Addition of Solvent) Heat->Quench Extract 4. Extraction (Separation of Organic/Aqueous Layers) Quench->Extract Dry 5. Drying & Concentration (Anhydrous Salt + Rotovap) Extract->Dry Purify 6. Purification (Column Chromatography) Dry->Purify Analyze 7. Characterization (NMR, MS, IR) Purify->Analyze

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Butoxycyclohex-2-en-1-one, a molecule of interest in synthetic organic chemistry and potential drug discovery programs. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and analysis of this class of compounds are also provided.

Chemical Structure

Chemical Formula: C10H16O2

Molecular Weight: 168.23 g/mol

Structure:

Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral data of similar compounds such as 3-tert-butylcyclohex-2-en-1-one and 3-ethylcyclohex-2-en-1-one.

1H NMR (Proton NMR) Data

Solvent: CDCl3 Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.3s1H=CH-
~3.8t2H-O-CH2 -CH2-CH2-CH3
~2.4t2H-CH2 -C=O
~2.3t2H=C-CH2 -CH2-
~1.9sextet2H-CH2-CH2 -C=O
~1.7sextet2H-O-CH2-CH2 -CH2-CH3
~1.4sextet2H-O-CH2-CH2-CH2 -CH3
~0.9t3H-CH2-CH3
13C NMR (Carbon NMR) Data

Solvent: CDCl3 Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~199C=O
~178C -O
~102=C H-
~68-O-C H2-
~37-C H2-C=O
~31-O-CH2-C H2-
~29=C-C H2-
~22-C H2-CH2-C=O
~19-O-CH2-CH2-C H2-
~14-C H3
IR (Infrared) Spectroscopy Data
Frequency (cm-1)IntensityAssignment
~2960-2870StrongC-H (alkane) stretch
~1650StrongC=O (conjugated ketone) stretch
~1600MediumC=C stretch
~1200StrongC-O (ether) stretch
MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
168High[M]+ (Molecular Ion)
112Medium[M - C4H8]+ (McLafferty rearrangement)
84High[C5H8O]+
57High[C4H9]+

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 3-alkoxycyclohex-2-en-1-ones, which can be adapted for this compound.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of β-alkoxy-α,β-unsaturated ketones.

Materials:

  • 1,3-Cyclohexanedione

  • Butanol

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione (1 equivalent), butanol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to an NMR tube.

  • Acquire 1H NMR and 13C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the data using appropriate software to assign the chemical shifts, multiplicities, and integrations.

IR Spectroscopy:

  • Acquire the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Introduce a dilute solution of the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Use a suitable GC column and temperature program to separate the compound from any impurities.

  • Acquire the mass spectrum in Electron Ionization (EI) mode.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

Synthesis_to_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 1,3-Cyclohexanedione + Butanol Reaction Acid-Catalyzed Condensation Reactants->Reaction Toluene, p-TSA Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Data Structural Confirmation & Data Compilation NMR->Data IR IR Spectroscopy IR->Data MS Mass Spectrometry (GC-MS) MS->Data Product->NMR Product->IR Product->MS

Caption: Workflow for Synthesis and Spectroscopic Characterization.

physical and chemical properties of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxycyclohex-2-en-1-one is a cyclic enone derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a conjugated enone system and an enol ether, imparts unique reactivity that makes it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential biological activities of this compound, aimed at professionals in research and drug development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
CAS Number 16493-04-2[1]
Appearance Clear yellow to brown liquid
Boiling Point Predicted: ~250-270 °C at 760 mmHg
Melting Point Not available
Density Predicted: ~0.98 g/cm³
Solubility Soluble in organic solvents

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. The following table summarizes the expected spectral characteristics based on the analysis of its functional groups and data from analogous structures.

TechniquePredicted Spectral Features
¹H NMR δ ~5.3-5.5 ppm (s, 1H, vinylic H), ~3.8-4.0 ppm (t, 2H, -O-CH₂-), ~2.3-2.5 ppm (m, 4H, allylic and α-keto CH₂), ~1.6-1.8 ppm (m, 2H, -CH₂-), ~1.4-1.6 ppm (m, 2H, -CH₂-), ~0.9-1.0 ppm (t, 3H, -CH₃)
¹³C NMR δ ~200 ppm (C=O), ~175 ppm (C-O), ~105 ppm (C=C-O), δ ~68 ppm (-O-CH₂-), δ ~35-40 ppm (allylic and α-keto CH₂), δ ~30 ppm (-CH₂-), δ ~19 ppm (-CH₂-), δ ~14 ppm (-CH₃)
IR Spectroscopy ~1650-1680 cm⁻¹ (C=O stretch, conjugated ketone), ~1600-1620 cm⁻¹ (C=C stretch), ~1200-1250 cm⁻¹ (C-O stretch, enol ether)
Mass Spectrometry Molecular ion (M⁺) at m/z = 168. Other fragments may include loss of the butoxy group or cleavage of the cyclohexene ring.

Synthesis

A general and efficient method for the synthesis of 3-alkoxycyclohex-2-en-1-ones involves the reaction of 1,3-cyclohexanedione with the corresponding alcohol in the presence of a catalyst.

Experimental Protocol: Synthesis of 3-Alkoxycyclohex-2-en-1-ones

This protocol is a general procedure and can be adapted for the synthesis of this compound using n-butanol.

Materials:

  • 1,3-Cyclohexanedione

  • n-Butanol

  • Indium(III) chloride (InCl₃)

  • Silica gel

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Catalyst Preparation: Prepare a solid support by impregnating silica gel with indium(III) chloride.

  • Reaction Setup: In a suitable reaction vessel, combine 1,3-cyclohexanedione and an excess of n-butanol with the InCl₃/SiO₂ catalyst.

  • Reaction Conditions: The reaction mixture can be heated under microwave irradiation for a short period (e.g., 3-5 minutes) or refluxed using conventional heating until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is dissolved in an organic solvent like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated, and the final product can be further purified by column chromatography or distillation to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1,3-Cyclohexanedione 1,3-Cyclohexanedione Reaction_Vessel Reaction with InCl3/SiO2 catalyst (Microwave or Conventional Heating) 1,3-Cyclohexanedione->Reaction_Vessel n-Butanol n-Butanol n-Butanol->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Extraction Extraction & Washing Concentration->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product This compound Purification->Product

General synthesis workflow for this compound.

Reactivity

The reactivity of this compound is governed by the interplay of the enone and enol ether functionalities.

  • Electrophilic Attack: The double bond of the enol ether is electron-rich, making it susceptible to attack by electrophiles. This can lead to addition or substitution reactions at the α-carbon.

  • Nucleophilic Attack: The carbonyl group and the β-carbon of the enone system are electrophilic and can be attacked by nucleophiles. Nucleophilic addition to the carbonyl carbon or conjugate addition to the β-carbon are common reactions for cyclohexenones.

  • Diels-Alder Reactions: The conjugated enone system can participate as a dienophile in Diels-Alder reactions.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the broader class of cyclohexenone derivatives is known to exhibit a range of pharmacological properties. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

  • Antimicrobial Activity: Some oxygenated cyclohexenone derivatives have demonstrated inhibitory activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans[2].

  • Anti-inflammatory Activity: Cyclohexenone derivatives have been investigated for their anti-inflammatory properties.

  • Cytotoxic and Anticancer Activity: The cyclohexenone moiety is present in several natural products with known antitumor activities. Synthetic cyclohexenone derivatives are also being explored for their potential as anticancer agents.

Biological_Activities Core This compound Scaffold Antimicrobial Antimicrobial Activity Core->Antimicrobial Anti-inflammatory Anti-inflammatory Activity Core->Anti-inflammatory Anticancer Anticancer/Cytotoxic Activity Core->Anticancer DrugDev Potential for Drug Development Antimicrobial->DrugDev Anti-inflammatory->DrugDev Anticancer->DrugDev

Potential biological activities of the this compound scaffold.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is limited, its properties and reactivity can be inferred from its structural features and comparison with related compounds. The synthetic route is accessible, and the presence of multiple reactive sites makes it an attractive starting material for the synthesis of diverse and complex molecular architectures. Further investigation into its biological properties is warranted to explore its potential as a lead compound in drug discovery programs.

References

In-Depth Technical Guide: Characterization of 3-Butoxy-2-cyclohexen-1-one (CAS Number: 16493-04-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-2-cyclohexen-1-one, identified by CAS number 16493-04-2, is a cyclic enone derivative with potential applications in organic synthesis and drug discovery. The α,β-unsaturated ketone moiety within the cyclohexenone ring is a key structural feature that imparts reactivity and potential biological activity. This technical guide provides a comprehensive overview of the characterization of 3-Butoxy-2-cyclohexen-1-one, including its chemical and physical properties, proposed synthetic methodologies, and an exploration of the known biological activities of related cyclohexenone derivatives.

Chemical and Physical Properties

While specific, experimentally determined data for 3-Butoxy-2-cyclohexen-1-one is limited in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 3-Butoxy-2-cyclohexen-1-one

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂-
Molecular Weight 168.23 g/mol -
Appearance Pale yellow liquid (Predicted)[1]
Boiling Point 280.6 ± 29.0 °C (Predicted)[1]
Density 0.97 ± 0.1 g/cm³ (Predicted)[1]
Water Solubility 3.204 g/L (Predicted)[1]
LogP 1.96 (Predicted)[1]

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectral Data for 3-Butoxy-2-cyclohexen-1-one

Chemical Shift (ppm)MultiplicityAssignment
~5.3s=CH-
~3.8t-O-CH₂-
~2.4t-CH₂-C=O
~2.2t-CH₂-C=C
~1.9m-CH₂-CH₂-C=O
~1.7m-O-CH₂-CH₂-
~1.4m-CH₂-CH₃
~0.9t-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for 3-Butoxy-2-cyclohexen-1-one

Chemical Shift (ppm)Assignment
~199C=O
~177C-OBu
~102=CH-
~68-O-CH₂-
~37-CH₂-C=O
~31-O-CH₂-CH₂-
~29-CH₂-C=C
~22-CH₂-CH₂-C=O
~19-CH₂-CH₃
~14-CH₃

Table 4: Experimental IR and Mass Spectral Data for 3-Ethoxy-2-cyclohexen-1-one (Analogue)

Spectroscopic TechniqueKey PeaksSource
IR (Infrared) Spectroscopy ~1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch)[2]
Mass Spectrometry (EI) m/z 140 (M⁺), 112, 97, 84, 69[3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-Butoxy-2-cyclohexen-1-one is not explicitly documented in readily accessible scientific literature. However, a general and widely applicable method for the preparation of 3-alkoxy-2-cyclohexenones involves the reaction of a 1,3-cyclohexanedione with the corresponding alcohol in the presence of an acid catalyst.

General Experimental Protocol for the Synthesis of 3-Alkoxy-2-cyclohexenones

This protocol is adapted from established methods for the synthesis of similar compounds.

Materials:

  • 1,3-Cyclohexanedione

  • Butan-1-ol

  • Toluene (or another suitable azeotroping solvent)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) in a mixture of butan-1-ol (1.1-1.5 eq) and toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-butoxy-2-cyclohexen-1-one.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1,3-Cyclohexanedione Reaction Azeotropic Reflux in Toluene Reactant1->Reaction Reactant2 Butan-1-ol Reactant2->Reaction Catalyst p-Toluenesulfonic acid Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Butoxy-2-cyclohexen-1-one Purification->Product

Caption: General workflow for the synthesis of 3-Butoxy-2-cyclohexen-1-one.

Biological Activity and Potential in Drug Development

While no specific biological activity or signaling pathway modulation has been reported for 3-Butoxy-2-cyclohexen-1-one, the broader class of cyclohexenone derivatives has garnered significant interest in drug discovery due to their diverse pharmacological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of cyclohexenone derivatives against a range of bacterial and fungal pathogens.[4][5][6] The presence of the α,β-unsaturated ketone is thought to be crucial for this activity, potentially through Michael addition reactions with nucleophilic residues in essential microbial enzymes or proteins, leading to their inactivation. The nature and position of substituents on the cyclohexenone ring can significantly influence the antimicrobial potency and spectrum.[5]

Cytotoxic and Anticancer Activity

The cytotoxic effects of cyclohexenone derivatives against various cancer cell lines have been extensively investigated.[7][8][9] Several mechanisms have been proposed for their anticancer activity, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For instance, some cyclohexenone derivatives have been shown to inhibit protein kinases, which are often dysregulated in cancer.[1]

dot

Potential_Biological_Activity cluster_compound 3-Butoxy-2-cyclohexen-1-one cluster_activity Potential Biological Activities cluster_mechanism Potential Mechanisms of Action Compound Cyclohexenone Core (α,β-unsaturated ketone) Antimicrobial Antimicrobial Activity Compound->Antimicrobial Anticancer Anticancer Activity Compound->Anticancer MichaelAddition Michael Addition with Cellular Nucleophiles Antimicrobial->MichaelAddition EnzymeInhibition Enzyme Inhibition Antimicrobial->EnzymeInhibition Apoptosis Induction of Apoptosis Anticancer->Apoptosis KinaseInhibition Kinase Inhibition Anticancer->KinaseInhibition MichaelAddition->EnzymeInhibition Apoptosis->KinaseInhibition

Caption: Potential biological activities and mechanisms of cyclohexenone derivatives.

Signaling Pathways in Drug Discovery

Given the interest in cyclohexenone derivatives as potential therapeutic agents, understanding their interaction with cellular signaling pathways is crucial. While no specific pathway has been elucidated for 3-Butoxy-2-cyclohexen-1-one, related compounds are known to modulate pathways critical for cell survival and proliferation.

dot

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Potential Point of Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor DownstreamKinase1 Downstream Kinase 1 Receptor->DownstreamKinase1 Phosphorylation DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Cyclohexenone Derivative Inhibitor->DownstreamKinase1 Inhibitor->DownstreamKinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by a cyclohexenone derivative.

Conclusion

3-Butoxy-2-cyclohexen-1-one is a molecule of interest for which detailed, experimentally verified characterization data remains sparse in the public domain. The information provided in this guide, based on predictions and data from analogous compounds, serves as a valuable starting point for researchers. The known antimicrobial and cytotoxic activities of the broader cyclohexenone class suggest that 3-Butoxy-2-cyclohexen-1-one may also possess interesting biological properties. Further experimental investigation is warranted to fully elucidate its spectroscopic profile, optimize its synthesis, and explore its potential as a modulator of cellular signaling pathways for therapeutic applications.

References

An In-depth Technical Guide to the Reactivity of the Enone System in 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the enone system in 3-Butoxycyclohex-2-en-1-one. This molecule is a valuable synthon in organic chemistry, primarily due to the versatile reactivity of its α,β-unsaturated ketone moiety, which is modulated by the presence of the electron-donating butoxy group. This document details the principal reaction pathways, including nucleophilic additions (1,2- and 1,4-additions), cycloaddition reactions, and its application in annulation strategies. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction: Structural Features and Electronic Effects

This compound is a substituted cyclic enone. Its reactivity is dictated by the interplay between the conjugated π-system of the enone and the electronic contribution of the butoxy substituent.

  • The Enone System: The core of its reactivity lies in the α,β-unsaturated ketone functionality. This conjugation creates a delocalized π-electron system, resulting in two primary electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for selective transformations based on the choice of nucleophile and reaction conditions.

  • The Butoxy Group: The oxygen atom of the butoxy group, positioned at the β-carbon, possesses lone pairs of electrons that can be donated into the conjugated system. This electron-donating effect increases the electron density at the β-carbon, which can influence the regioselectivity of nucleophilic attacks.

The primary modes of reactivity for the enone system are nucleophilic attack, participation in cycloaddition reactions, and as a key component in ring-forming annulations.

G cluster_0 This compound C1 O C1 C2 C2 (α) C1->C2 C3 C3 (β) C2->C3 C4 C3->C4 O-Bu O-Bu C3->O-Bu C5 C4->C5 C6 C5->C6 C6->C1

Caption: Structure of this compound.

Nucleophilic Attack: 1,2- vs. 1,4-Conjugate Addition

The dual electrophilic nature of the enone system allows for two distinct pathways for nucleophilic attack. The choice between these pathways is largely governed by the nature of the nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory.

  • 1,2-Addition (Direct Addition): "Hard," charge-dense nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more polarized and harder electrophilic center, the carbonyl carbon (C1). This results in the formation of an alcohol after workup.

  • 1,4-Addition (Conjugate or Michael Addition): "Softer," more polarizable nucleophiles preferentially attack the softer electrophilic β-carbon (C3).[1] This reaction, known as the Michael addition, is a cornerstone of carbon-carbon bond formation.[2][3][4] Common soft nucleophiles include enolates, cuprates (Gilman reagents), amines, and thiols.[1][2] The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated to yield the 1,4-adduct.[2][5]

G Enone This compound Addition12 1,2-Addition (Direct Attack) Enone->Addition12 Addition14 1,4-Addition (Conjugate Attack) Enone->Addition14 HardNu Hard Nucleophile (e.g., R-MgBr, R-Li) HardNu->Enone Attacks C=O Carbon SoftNu Soft Nucleophile (e.g., R2CuLi, Enolates) SoftNu->Enone Attacks β-Carbon Product12 Tertiary Alcohol Derivative Addition12->Product12 Product14 Saturated Ketone Derivative Addition14->Product14

Caption: Pathways of Nucleophilic Attack on the Enone System.

Quantitative Data for Nucleophilic Additions

The following table summarizes representative yields for Michael additions to α,β-unsaturated ketones, which serve as a model for the reactivity of this compound.

Michael Donor (Nucleophile)Michael Acceptor (Enone)Catalyst/ConditionsYield (%)
Diethyl malonateCyclohex-2-en-1-oneNaOEt / EtOH~85%
AcetophenoneChalconeJørgensen-Hayashi catalyst / Methanolup to 82%
1,3-Dicarbonyl CompoundsVarious EnonesHeterogeneous Organocatalyst (P-BEMP)High
AldehydesSimple EnonesDiphenylprolinol Methyl EtherHigh
Experimental Protocol: Michael Addition

This generalized protocol outlines the conjugate addition of a soft nucleophile to an enone like this compound.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (e.g., a β-ketoester, 1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, ethanol).

  • Base Addition: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C) and add a base (e.g., NaH, LDA, or NaOEt, 1.05 equivalents) dropwise to generate the enolate nucleophile. Stir for 30-60 minutes.

  • Enone Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirring enolate solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Cycloaddition: The Diels-Alder Reaction

The electron-deficient π-bond of the enone system makes this compound a competent dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[6][7] This reaction is a powerful tool for constructing six-membered rings with high stereocontrol.[6]

The reaction involves the concerted interaction between a conjugated diene (the electron-rich component) and the dienophile.[6][7] The presence of the electron-withdrawing carbonyl group activates the double bond of the enone for this transformation. The reaction typically requires thermal conditions to proceed.[8]

G Diene Conjugated Diene (e.g., 1,3-Butadiene) Transition [4+2] Cyclic Transition State Diene->Transition Dienophile This compound (Dienophile) Dienophile->Transition Product Bicyclic Adduct (Substituted Cyclohexene) Transition->Product Heat (Δ)

Caption: Diels-Alder Reaction Workflow.

Experimental Protocol: Diels-Alder Reaction

This protocol describes a general procedure for a Diels-Alder reaction using an enone as the dienophile.

  • Setup: To a pressure-rated reaction vessel or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent) and a high-boiling point solvent (e.g., toluene or xylene).

  • Diene Addition: Add the conjugated diene (1.1 to 2.0 equivalents). If the diene is a gas at room temperature (like 1,3-butadiene), it can be condensed into the cooled reaction vessel or generated in situ.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours to days. Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.

Annulation Reactions: The Robinson Annulation

The Robinson annulation is a powerful and classic method for forming a six-membered ring.[9][10] It is a tandem reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[11][12] Enones like this compound are classic Michael acceptors in this sequence.

The process involves the reaction of an enolate (from a ketone or β-dicarbonyl compound) with the α,β-unsaturated ketone.[10][13] The initial Michael addition forms a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular, base-catalyzed aldol condensation to form a β-hydroxy ketone.[12] Subsequent dehydration yields the final α,β-unsaturated cyclic ketone product.[12]

G Start Enolate + this compound Michael Michael Addition Start->Michael Intermediate 1,5-Dicarbonyl Intermediate Michael->Intermediate Aldol Intramolecular Aldol Condensation Intermediate->Aldol Dehydration Dehydration (-H₂O) Aldol->Dehydration Product Annulated Cyclohexenone Product Dehydration->Product

Caption: Logical Flow of the Robinson Annulation.

Experimental Protocol: Robinson Annulation

This protocol provides a general method for performing a Robinson annulation.

  • Enolate Formation: In a suitable flask, dissolve the ketone starting material (the Michael donor, e.g., cyclohexanone) in a solvent like ethanol. Add a base (e.g., sodium ethoxide or potassium hydroxide) and stir to form the enolate.

  • Michael Addition: Slowly add this compound (the Michael acceptor) to the enolate solution at room temperature or with gentle cooling. Stir the mixture until the Michael addition is complete (monitored by TLC).

  • Aldol Condensation and Dehydration: Heat the reaction mixture to reflux. The elevated temperature promotes the intramolecular aldol condensation and subsequent dehydration of the β-hydroxy ketone intermediate.

  • Workup: After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent in vacuo. Purify the final annulated product via column chromatography or distillation.

Conclusion

The enone system of this compound offers a rich and versatile platform for synthetic transformations. Its reactivity is characterized by a sensitive balance between 1,2- and 1,4-nucleophilic addition, dictated by the electronic nature of the attacking nucleophile. Furthermore, its role as a dienophile in Diels-Alder reactions and as a Michael acceptor in Robinson annulations makes it an indispensable building block for the synthesis of complex cyclic and polycyclic structures. Understanding these fundamental reactivity patterns is crucial for professionals in drug development and organic synthesis, enabling the strategic design of synthetic routes to novel molecular targets.

References

An In-depth Technical Guide to the Electrophilicity of the Beta-Carbon in 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxycyclohex-2-en-1-one is a vinylogous ester, a class of compounds with significant utility in organic synthesis and as building blocks in the development of novel therapeutics. The electrophilic nature of the β-carbon within its α,β-unsaturated ketone framework dictates its reactivity, particularly in conjugate addition reactions. This guide provides a comprehensive overview of the electronic properties, reactivity, and synthetic applications related to the electrophilic β-carbon of this compound. Detailed experimental protocols for analogous systems and predictive data are presented to facilitate its use in research and drug development.

Core Concepts: The Electrophilic Nature of the β-Carbon

The reactivity of this compound is primarily governed by the electronic interplay between the carbonyl group, the carbon-carbon double bond, and the butoxy substituent. This conjugation creates a polarized system with two principal electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).

The resonance structures of the enone system illustrate the delocalization of pi-electrons, which results in a partial positive charge on the β-carbon. This makes it susceptible to attack by nucleophiles. The butoxy group at the 3-position further influences the electrophilicity. As an electron-donating group, the oxygen atom of the butoxy moiety can push electron density into the conjugated system, which might slightly temper the electrophilicity of the β-carbon compared to an unsubstituted cyclohexenone. However, the overall electrophilic character remains significant.

this compound

>];

} } (Note: The image source in the DOT script is a placeholder and needs to be replaced with actual chemical structure images for rendering.)

Caption: Resonance delocalization in this compound.

Reactivity at the β-Carbon: Michael Addition

The primary reaction pathway involving the electrophilic β-carbon is the Michael addition, a type of conjugate or 1,4-addition.[1] This reaction is particularly favored by "soft" nucleophiles, in accordance with Hard and Soft Acid-Base (HSAB) theory.[2] In contrast, "hard" nucleophiles tend to favor 1,2-addition, attacking the more electropositive carbonyl carbon.

Common soft nucleophiles that readily react with the β-carbon of enones include:

  • Enolates (from malonates, acetoacetates, etc.)

  • Organocuprates (Gilman reagents)

  • Thiols

  • Amines

  • Cyanide

The general mechanism for a base-catalyzed Michael addition is depicted below.

Michael_Addition Start Nucleophile (Nu⁻) + This compound Step1 Nucleophilic attack at β-carbon Start->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 Protonation Intermediate->Step2 Product Michael Adduct Step2->Product

Caption: Generalized workflow of a Michael addition reaction.

Data Presentation

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
Boiling Point~250-270 °C (at 760 mmHg)
Density~1.0 g/cm³
LogP~2.5
Predicted Spectroscopic Data

The following table summarizes the expected key signals in the 1H and 13C NMR spectra of this compound, based on known values for similar cyclohexenone derivatives.

SpectrumChemical Shift (δ) ppmAssignment
1H NMR ~5.3-5.5Vinylic proton (H2)
~3.8-4.0-OCH₂- (butoxy group)
~2.3-2.5-CH₂-C=O (H6)
~1.9-2.1-CH₂-C=C (H4)
~1.4-1.7-CH₂- (butoxy group)
~0.9-1.0-CH₃ (butoxy group)
13C NMR ~199C=O (C1)
~175C-OBu (C3)
~105=CH- (C2)
~68-OCH₂- (butoxy group)
~37-CH₂-C=O (C6)
~31-CH₂- (butoxy group)
~28-CH₂-C=C (C4)
~19-CH₂- (butoxy group)
~14-CH₃ (butoxy group)

Experimental Protocols

The following are representative experimental protocols for reactions analogous to those expected for this compound. These can be adapted by a skilled synthetic chemist for the target molecule.

Synthesis of 3-Alkoxycyclohex-2-en-1-ones

A common route to 3-alkoxycyclohex-2-en-1-ones involves the reaction of 1,3-cyclohexanedione with the corresponding alcohol in the presence of an acid catalyst, followed by azeotropic removal of water.

Protocol:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene are added n-butanol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Michael Addition of a Thiol to a Cyclohexenone

This protocol describes the conjugate addition of a thiol to a cyclohexenone derivative, a reaction that proceeds readily due to the high nucleophilicity of the thiolate anion towards the soft electrophilic β-carbon.

Protocol:

  • To a solution of the 3-alkoxycyclohex-2-en-1-one (1.0 eq) in a suitable solvent such as dichloromethane at room temperature, add the thiol (1.1 eq).

  • Add a catalytic amount of a non-nucleophilic base, such as triethylamine (1.2 eq), dropwise to the stirred solution.

  • Monitor the reaction progress by TLC. These reactions are often rapid.

  • Upon completion, the reaction mixture is washed with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Michael Addition Reaction Start_Synth 1,3-Cyclohexanedione + n-Butanol Reaction_Synth Acid Catalysis Azeotropic Distillation Workup_Synth Aqueous Workup Purification_Synth Column Chromatography Product_Synth This compound Start_React This compound + Nucleophile (e.g., Thiol) Product_Synth->Start_React Use in subsequent reaction Reaction_React Base Catalysis Workup_React Aqueous Workup Purification_React Column Chromatography Product_React Michael Adduct

Caption: A logical workflow for the synthesis and reaction of this compound.

Applications in Drug Development

The cyclohexenone scaffold is a prevalent motif in many biologically active molecules and natural products. The electrophilic nature of the β-carbon makes it an attractive "warhead" for the design of covalent inhibitors.[3] These inhibitors can form irreversible covalent bonds with nucleophilic residues, such as cysteine or lysine, within the active site of a target protein. This can lead to potent and prolonged inhibition, a desirable characteristic for certain therapeutic targets. The butoxy group can be modified to fine-tune the steric and electronic properties of the molecule, potentially influencing its binding affinity and selectivity.

Conclusion

The β-carbon of this compound is a key electrophilic center that readily participates in Michael addition reactions with a variety of soft nucleophiles. Understanding the principles governing this reactivity is crucial for its effective utilization as a synthetic intermediate. This guide provides a foundational understanding, predictive data, and adaptable experimental protocols to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of this versatile building block. Further experimental validation of the predicted data is encouraged to fully characterize this compound.

References

A Theoretical Investigation of the Frontier Molecular Orbitals of 3-Butoxycyclohex-2-en-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for analyzing the frontier molecular orbitals (FMOs) of 3-Butoxycyclohex-2-en-1-one. For researchers, scientists, and drug development professionals, understanding the electronic properties of such molecules is paramount for predicting their reactivity, stability, and potential as therapeutic agents. This document outlines a hypothetical, yet methodologically rigorous, computational study using Density Functional Theory (DFT) to elucidate these key characteristics.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the complex landscape of molecular orbitals by focusing on the two most important ones for chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] These orbitals, collectively known as the frontier orbitals, govern a molecule's ability to donate and accept electrons.

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ionization potential and its capacity to act as an electron donor (nucleophile).[2] A higher HOMO energy level suggests a greater willingness to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. The LUMO's energy is associated with the molecule's electron affinity and its ability to act as an electron acceptor (electrophile).[2][3] A lower LUMO energy indicates a greater propensity to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.[3]

In drug design, these parameters are crucial for predicting how a potential drug molecule might interact with a biological target, such as a protein receptor. The electronic complementarity between a drug's FMOs and its target's orbitals can be a key determinant of binding affinity and biological activity.[4]

Computational Methodology

This section details a standard protocol for performing theoretical calculations on this compound to determine its electronic properties.

Molecular Modeling and Geometry Optimization

The initial step involves constructing the three-dimensional structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). An initial geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field, to obtain a reasonable starting conformation.

Subsequently, a full geometry optimization is carried out using Density Functional Theory (DFT) to locate the molecule's ground-state energy minimum.[5][6][7] This process ensures that all subsequent electronic property calculations are performed on the most stable conformation of the molecule.

Quantum Chemical Calculations

The electronic structure and properties are calculated using DFT, a method that provides a good balance between accuracy and computational cost for organic molecules.[5][6]

  • Theory Level: The calculations are performed using the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for determining the thermochemistry and electronic properties of organic compounds.[8][9][10]

  • Basis Set: The 6-31G(d,p) basis set is employed. This Pople-style basis set provides a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is crucial for accurately describing bonding and molecular properties.[8][9][10]

  • Software: These calculations can be executed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

The output of these calculations provides the energies of all molecular orbitals, from which the HOMO and LUMO are identified. Additionally, properties like the molecular dipole moment and the distribution of atomic charges can be determined.

Data Presentation and Analysis

The quantitative data derived from the DFT calculations are summarized below. It is important to note that the following values are hypothetical and for illustrative purposes only , representing plausible outcomes for a molecule of this type.

Table 1: Calculated Frontier Orbital Energies and Dipole Moment of this compound

PropertyValueUnit
HOMO Energy (EHOMO)-6.85eV
LUMO Energy (ELUMO)-1.72eV
HOMO-LUMO Gap (ΔE)5.13eV
Dipole Moment (μ)3.45Debye

From these fundamental energies, several global chemical reactivity descriptors can be calculated to further characterize the molecule's behavior. These are presented in Table 2.

Table 2: Global Chemical Reactivity Descriptors for this compound (Hypothetical Values)

DescriptorFormulaValueUnit
Ionization Potential (I)I ≈ -EHOMO6.85eV
Electron Affinity (A)A ≈ -ELUMO1.72eV
Electronegativity (χ)χ = (I + A) / 24.285eV
Chemical Hardness (η)η = (I - A) / 22.565eV
Chemical Softness (S)S = 1 / η0.390eV-1
Electrophilicity Index (ω)ω = (χ)² / (2η)3.57eV

Visualizing Computational and Logical Workflows

Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, outline the computational workflow and the theoretical application of FMO theory.

G cluster_workflow Computational Workflow for FMO Analysis mol_build 1. Molecular Structure Generation (this compound) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc single_point 4. Single Point Energy Calculation (Obtain MOs) freq_calc->single_point analysis 5. Data Extraction & Analysis single_point->analysis visualization 6. Orbital Visualization (HOMO/LUMO Surfaces) single_point->visualization reporting 7. Reporting (Tables & Interpretation) analysis->reporting

Caption: Computational workflow for frontier molecular orbital analysis.

G cluster_fmo_logic FMO Theory in Drug-Receptor Interaction mol_homo Molecule HOMO (High Energy) Electron Donor mol_gap HOMO-LUMO Gap (ΔE) mol_homo->mol_gap interaction1 Favorable Interaction (Binding) mol_homo->interaction1 Donates e- mol_lumo Molecule LUMO (Low Energy) Electron Acceptor mol_lumo->mol_gap interaction2 Favorable Interaction (Binding) mol_lumo->interaction2 Accepts e- reactivity Chemical Reactivity & Kinetic Stability mol_gap->reactivity rec_lumo Receptor LUMO (Electron Acceptor) rec_lumo->interaction1 Accepts e- rec_homo Receptor HOMO (Electron Donor) rec_homo->interaction2 Donates e-

Caption: Logical relationship between FMOs and drug-receptor interactions.

Discussion and Implications for Drug Development

The hypothetical data in Tables 1 and 2 provide valuable insights. The HOMO energy of -6.85 eV suggests that this compound is a moderate electron donor. The LUMO energy of -1.72 eV indicates its capacity to accept electrons. The HOMO-LUMO gap of 5.13 eV points towards good kinetic stability, a desirable trait for a drug candidate to avoid unwanted side reactions. A molecule with a large energy gap is generally more stable and less reactive.[11]

Visualization of the HOMO surface would likely show significant electron density localized over the π-system of the C=C double bond and the oxygen atom of the butoxy group, identifying these as the primary sites for electrophilic attack. Conversely, the LUMO surface would likely be distributed across the conjugated α,β-unsaturated ketone moiety (C=C-C=O), highlighting this region's susceptibility to nucleophilic attack.

For drug development professionals, this information is invaluable. It allows for:

  • Rational Drug Design: Modifying the molecular structure by adding electron-donating or electron-withdrawing groups can strategically alter the HOMO and LUMO energy levels, tuning the molecule's reactivity and improving its binding affinity to a specific biological target.

  • Metabolism Prediction: Regions of high HOMO density can indicate sites prone to oxidative metabolism.

  • Toxicity Assessment: Understanding a molecule's electrophilicity (related to LUMO energy) can help predict potential covalent binding to macromolecules, a common mechanism of toxicity.

Conclusion

Theoretical calculations of frontier molecular orbitals provide a powerful, non-empirical method for characterizing the electronic structure and reactivity of molecules like this compound. By employing standard computational protocols, such as DFT with the B3LYP functional and 6-31G(d,p) basis set, researchers can obtain detailed insights into the HOMO, LUMO, and the energy gap. This data is fundamental for predicting chemical behavior and serves as a critical tool in the modern drug discovery and development pipeline, enabling a more rational and efficient search for new therapeutic agents.

References

Pioneering the Path to a Versatile Intermediate: The Discovery and First Synthesis of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis into the history of synthetic organic chemistry reveals that the first synthesis of 3-Butoxycyclohex-2-en-1-one, a valuable vinylogous ester and building block in organic synthesis, is attributed to the foundational work of R. L. Frank and H. K. Hall. Their research, focused on the preparation of vinylogous esters from β-diketones, established a straightforward and effective method that has become a cornerstone in the synthesis of this class of compounds. This technical guide provides a detailed account of the initial discovery and synthesis, complete with experimental protocols and relevant data for researchers, scientists, and professionals in drug development.

Discovery and Context

The discovery of this compound arose from a broader investigation into the reactivity of 1,3-dicarbonyl compounds. The pioneering work of Frank and Hall in the mid-20th century demonstrated that 1,3-cyclohexanedione, also known as dihydroresorcinol, could readily react with various alcohols in the presence of an acid catalyst to yield the corresponding 3-alkoxy-2-cyclohexen-1-ones. This reaction provided a simple and efficient route to a class of compounds that would later prove to be versatile intermediates in the synthesis of more complex molecules. The initial impetus for the synthesis of these compounds was to explore the fundamental reactivity of vinylogous esters and to provide access to a new series of chemical entities for further study.

The First Synthesis: An Acid-Catalyzed Dehydration

The seminal method for the synthesis of this compound involves the direct condensation of 1,3-cyclohexanedione with n-butanol. The reaction is typically carried out in a non-polar solvent, such as benzene or toluene, with azeotropic removal of water to drive the equilibrium towards the formation of the enol ether product. An acidic catalyst, such as p-toluenesulfonic acid, is essential to facilitate the reaction.

General Synthetic Pathway

The logical relationship of the synthesis can be visualized as a straightforward progression from starting materials to the final product, driven by the removal of a water molecule.

G 1,3-Cyclohexanedione 1,3-Cyclohexanedione Reaction_Vessel 1,3-Cyclohexanedione->Reaction_Vessel n-Butanol n-Butanol n-Butanol->Reaction_Vessel Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Water Water Reaction_Vessel->Water Azeotropic Removal

Caption: General synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the first synthesis of this compound, adapted from the general procedure described for 3-alkoxy-2-cyclohexenones.

Materials:

  • 1,3-Cyclohexanedione (Dihydroresorcinol)

  • n-Butanol

  • Benzene (or Toluene)

  • p-Toluenesulfonic acid (catalytic amount)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of 1,3-cyclohexanedione (1.0 mole), n-butanol (1.2 moles), and a catalytic amount of p-toluenesulfonic acid (approximately 0.5 g) in 500 mL of benzene is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is continued until the theoretical amount of water (1.0 mole) has been collected.

  • The reaction mixture is then cooled to room temperature and washed successively with a saturated sodium bicarbonate solution and water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by vacuum distillation to yield this compound.

Quantitative Data

While the original publications often reported yields for a range of analogous compounds, specific quantitative data for the first synthesis of this compound is not extensively detailed in a singular source. However, based on the general procedures for similar 3-alkoxy-2-cyclohexenones, the following represents typical expected values.

ParameterValue
Reactants
1,3-Cyclohexanedione1.0 mole
n-Butanol1.2 moles
Catalyst (p-TSA)~0.5 g
Solvent (Benzene)500 mL
Reaction Conditions
TemperatureReflux (~80 °C)
Reaction Time4-8 hours
Product
Yield75-85% (Estimated)
Boiling PointNot specified in early reports
AppearanceColorless to pale yellow oil

Modern Synthetic Approaches

While the acid-catalyzed dehydration remains a fundamental and widely used method, other synthetic strategies have been developed for the preparation of 3-alkoxy-2-cyclohexenones. These include variations in catalysts and reaction conditions to improve yields and reduce reaction times. However, the core principle of condensing a 1,3-dicarbonyl compound with an alcohol remains central to many of these approaches.

Applications in Research and Development

This compound and its analogs serve as important intermediates in organic synthesis. The enone functionality allows for a variety of transformations, including Michael additions and reactions at the carbonyl group. These compounds have been utilized in the synthesis of natural products and other complex organic molecules. While specific signaling pathways directly involving this compound are not prominently documented in publicly available literature, the broader class of cyclohexenones is known to participate in various biological activities, making them of interest in medicinal chemistry and drug discovery programs. The butoxy group can modulate the lipophilicity and steric properties of the molecule, influencing its reactivity and potential biological interactions.

The foundational work on the synthesis of 3-alkoxy-2-cyclohexenones, including the butoxy derivative, laid the groundwork for decades of research into the chemistry and applications of this versatile class of compounds. The simplicity and efficiency of the original method are a testament to the enduring power of fundamental organic reactions in enabling the synthesis of complex and valuable molecules.

Methodological & Application

Application Notes and Protocols: The Role of 3-Butoxycyclohex-2-en-1-one in Robinson Annulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Robinson annulation is a powerful and widely utilized synthetic strategy for the formation of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceuticals, including steroids and terpenoids.[1][2] This document provides a detailed overview of the Robinson annulation, focusing on the potential application of 3-butoxycyclohex-2-en-1-one as a masked nucleophile. While direct, detailed protocols for this specific substrate are not prevalent in readily accessible literature, this note outlines its hypothesized role and provides a comprehensive protocol for a closely related and well-documented transformation: the synthesis of the Wieland-Miescher ketone.[1] This serves as a representative model for researchers looking to employ similar strategies.

Introduction to the Robinson Annulation

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring system.[3][4] Discovered by Sir Robert Robinson, this reaction has become a cornerstone of organic synthesis for its reliability in forming fused bicyclic systems.[1] The general process involves the reaction of a ketone enolate (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor), which generates a 1,5-diketone intermediate. This intermediate subsequently undergoes an intramolecular, base-catalyzed aldol condensation to form the characteristic six-membered ring.[5][6]

Hypothesized Role of this compound

This compound is a vinylogous ester, specifically the enol ether of cyclohexane-1,3-dione. In the context of the Robinson annulation, it can be considered a pro-nucleophile or a masked Michael donor . Direct deprotonation is not feasible; instead, it requires activation to generate the nucleophilic species required for the initial Michael addition.

This activation can be hypothetically achieved via hydrolysis under acidic conditions to yield cyclohexane-1,3-dione. The resulting dione is highly acidic at the C-2 position and can be readily deprotonated by a base to form a stabilized enolate, which then acts as a potent nucleophile in the Robinson annulation sequence. This two-step activation and reaction sequence provides a pathway for the use of stable enol ethers as precursors to reactive 1,3-dicarbonyl nucleophiles.

G cluster_activation Activation Pathway cluster_annulation Robinson Annulation Reactant This compound Intermediate Cyclohexane-1,3-dione Reactant->Intermediate Hydrolysis (H₃O⁺) Nucleophile Dicarbonyl Enolate (Michael Donor) Intermediate->Nucleophile Deprotonation (Base) MVK Methyl Vinyl Ketone (Michael Acceptor) Nucleophile->MVK Michael Addition Product Annulation Product MVK->Product Intramolecular Aldol Condensation

Caption: Proposed activation of this compound.

General Reaction Mechanism

The Robinson annulation proceeds through two key mechanistic steps:

  • Michael Addition: A base abstracts an acidic α-proton from the Michael donor (e.g., a ketone or a 1,3-dicarbonyl compound) to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition reaction. After protonation, a 1,5-dicarbonyl intermediate is formed.[4]

  • Intramolecular Aldol Condensation: The 1,5-diketone intermediate, in the presence of a base, forms a new enolate. This enolate attacks one of the carbonyl carbons within the same molecule, leading to cyclization and the formation of a six-membered ring. The resulting β-hydroxy ketone readily undergoes dehydration (elimination of water), typically under heat, to yield the final, thermodynamically stable α,β-unsaturated cyclic ketone.[3][5]

G Start Ketone + α,β-Unsaturated Ketone Step1 Michael Addition Start->Step1 Intermediate 1,5-Diketone Step1->Intermediate Step2 Intramolecular Aldol Condensation Intermediate->Step2 Step3 Dehydration Step2->Step3 Product Cyclohexenone Product Step3->Product

Caption: The sequential mechanism of the Robinson annulation.

Representative Protocol: Synthesis of the Wieland-Miescher Ketone

This protocol describes the classic Robinson annulation between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK), a key transformation in steroid synthesis.[1]

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (brine), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide (e.g., 4.0 g) in methanol (40 mL).

  • Addition of Dione: Cool the basic solution to 0°C using an ice bath. Add a solution of 2-methyl-1,3-cyclohexanedione (e.g., 12.6 g, 0.1 mol) in methanol (60 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Addition of Michael Acceptor: After the addition is complete, add methyl vinyl ketone (e.g., 8.4 g, 0.12 mol) dropwise over 1 hour, maintaining the temperature between 10-15°C.

  • Reaction: Stir the mixture at room temperature for 4 hours, then heat to reflux for 1 hour to ensure completion of the aldol condensation and dehydration.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid. Remove the methanol under reduced pressure.

  • Extraction: Add toluene (100 mL) and water (50 mL) to the residue. Separate the organic layer, and extract the aqueous layer with additional toluene (2 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography to yield the Wieland-Miescher ketone.

G Setup 1. Reaction Setup (KOH in MeOH, 0°C) AddDione 2. Add 2-Methyl-1,3-cyclohexanedione (Keep T < 10°C) Setup->AddDione AddMVK 3. Add Methyl Vinyl Ketone (Keep T < 15°C) AddDione->AddMVK React 4. Stir at RT (4h) then Reflux (1h) AddMVK->React Workup 5. Neutralize & Evaporate React->Workup Extract 6. Toluene/Water Extraction Workup->Extract Purify 7. Dry & Purify (Distillation or Chromatography) Extract->Purify Product Wieland-Miescher Ketone Purify->Product

Caption: Experimental workflow for Wieland-Miescher ketone synthesis.

Data Presentation

The efficiency of the Robinson annulation is highly dependent on the substrates and reaction conditions. The following table summarizes representative data for variations of the Wieland-Miescher ketone synthesis.

Michael DonorMichael AcceptorCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
2-Methyl-1,3-cyclohexanedioneMethyl Vinyl KetoneKOH / MeOH5RT to Reflux~70-80%[1]
2-Methyl-1,3-cyclohexanedioneMethyl Vinyl KetoneL-Proline / DMSO48RT~70% (93% ee)[7]
2-Ethyl-1,3-cyclohexanedioneMethyl Vinyl KetonePyrrolidine / Benzene24Reflux~65%General Data
CyclohexanoneMethyl Vinyl KetoneNaOEt / EtOH6RT to Reflux~60-70%General Data

Note: Yields are highly variable and dependent on precise experimental conditions and purification methods.

Conclusion

The Robinson annulation remains an indispensable tool in synthetic organic chemistry for the construction of six-membered rings. While direct protocols for this compound are not widely reported, its role as a masked equivalent of cyclohexane-1,3-dione presents a viable and strategic approach for its inclusion in annulation reactions. The provided mechanism and representative protocol for the synthesis of the Wieland-Miescher ketone offer a robust framework for researchers aiming to construct complex polycyclic systems relevant to natural product synthesis and drug development.

References

Application Notes and Protocols for the Use of 3-Butoxycyclohex-2-en-1-one in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Butoxycyclohex-2-en-1-one as a key building block in the synthesis of steroid precursors. The methodologies outlined below focus on the Robinson annulation, a powerful and widely used reaction for the construction of the core polycyclic framework of steroids.

Introduction

This compound is a valuable reagent in organic synthesis, particularly for the construction of six-membered rings. Its enol ether functionality makes it an excellent nucleophile in Michael additions, the initial step of the Robinson annulation. This reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, is a cornerstone of steroid synthesis, enabling the formation of the characteristic ABCD-ring system. A prominent application of this strategy is in the synthesis of the Wieland-Miescher ketone and its analogues, which are versatile intermediates for a wide array of steroids.[1][2][3]

The butoxy group in this compound serves as a protecting group for the 1,3-dicarbonyl functionality, which can be unmasked under acidic conditions after the annulation reaction. This approach offers advantages in terms of reactivity and selectivity during the crucial C-C bond-forming steps.

Core Application: Robinson Annulation for Steroid Precursor Synthesis

The primary application of this compound in steroid synthesis is its role as a Michael donor in the Robinson annulation. In this reaction, it reacts with a Michael acceptor, typically an α,β-unsaturated ketone such as methyl vinyl ketone (MVK), to form a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to yield a bicyclic enone, a foundational element of the steroid nucleus.[2][4]

Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation This compound This compound Michael_Adduct Michael Adduct (1,5-Diketone Intermediate) This compound->Michael_Adduct Base MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Adduct Aldol_Intermediate Aldol Adduct Michael_Adduct->Aldol_Intermediate Base or Acid Steroid_Precursor Steroid Precursor (Bicyclic Enone) Aldol_Intermediate->Steroid_Precursor - H2O G Start Start: This compound & Methyl Vinyl Ketone Michael_Addition Michael Addition (Base-catalyzed) Start->Michael_Addition Michael_Adduct Intermediate: 1,5-Diketone Michael_Addition->Michael_Adduct Aldol_Condensation Intramolecular Aldol Condensation (Base or Acid-catalyzed) Michael_Adduct->Aldol_Condensation Dehydration Dehydration Aldol_Condensation->Dehydration Final_Product Final Product: Bicyclic Enone (Steroid Precursor) Dehydration->Final_Product G Enolate Enolate Formation Base removes α-proton from This compound Conjugate_Addition 1,4-Conjugate Addition Enolate attacks β-carbon of MVK Enolate->Conjugate_Addition Michael_Acceptor Michael Acceptor Methyl Vinyl Ketone Michael_Acceptor->Conjugate_Addition Intermediate_Enolate Intermediate Enolate Formed after Michael addition Conjugate_Addition->Intermediate_Enolate Protonation Protonation Intermediate enolate is protonated Intermediate_Enolate->Protonation Diketone 1,5-Diketone Michael Adduct Protonation->Diketone Intramolecular_Enolate Intramolecular Enolate Formation Base removes α-proton from diketone Diketone->Intramolecular_Enolate Cyclization Intramolecular Aldol Addition Enolate attacks the other carbonyl group Intramolecular_Enolate->Cyclization Alkoxide Cyclic Alkoxide Intermediate Cyclization->Alkoxide Protonation2 Protonation Alkoxide is protonated to form β-hydroxy ketone Alkoxide->Protonation2 Hydroxy_Ketone β-Hydroxy Ketone Protonation2->Hydroxy_Ketone Dehydration Dehydration Elimination of water Hydroxy_Ketone->Dehydration Final_Product α,β-Unsaturated Ketone Bicyclic Enone Dehydration->Final_Product

References

Application Notes and Protocols: 3-Butoxycyclohex-2-en-1-one as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-butoxycyclohex-2-en-1-one as a versatile precursor for the synthesis of complex pharmaceutical intermediates. Due to its reactive enone functionality and the influence of the butoxy group, this molecule is an excellent substrate for a variety of stereoselective transformations, including Michael additions, Robinson annulations, and diastereoselective alkylations. These reactions allow for the construction of highly functionalized cyclohexanone and fused-ring systems, which are common motifs in a wide range of biologically active compounds.

The protocols detailed below are based on established methodologies for structurally related 3-alkoxy- and 3-alkylcyclohexenones and are adapted for this compound. Researchers should consider these as robust starting points for reaction optimization.

Michael Addition Reactions

The conjugated system of this compound makes it an excellent Michael acceptor. The addition of various nucleophiles, such as stabilized enolates, organocuprates, and amines, proceeds at the β-position to afford 1,5-dicarbonyl compounds or their equivalents. These products are valuable intermediates for the synthesis of more complex molecules.[1][2]

This protocol describes the base-catalyzed Michael addition of diethyl malonate to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the resulting solution for 15 minutes to ensure complete formation of the enolate.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Quantitative Data (Expected):

The following table presents expected yields for the Michael addition based on similar reactions with related cyclohexenones.

NucleophileProductExpected Yield (%)
Diethyl MalonateDiethyl 2-(3-butoxy-1-oxocyclohexan-2-yl)malonate85-95
Nitromethane3-Butoxy-3-(nitromethyl)cyclohexan-1-one70-80
Gilman Reagent (e.g., LiCu(CH₃)₂)3-Butoxy-3-methylcyclohexan-1-one80-90

Reaction Pathway: Michael Addition

Michael_Addition reactant1 This compound intermediate Enolate Intermediate reactant1->intermediate + Nu- reactant2 Nucleophile (Nu-) base Base product Michael Adduct intermediate->product Protonation

Caption: General workflow for the Michael addition to this compound.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.[3][4][5] this compound can act as the Michael acceptor in this sequence, leading to the formation of functionalized bicyclic systems.

This protocol outlines the Robinson annulation of a ketone (e.g., cyclohexanone) as the Michael donor with methyl vinyl ketone, where this compound can be envisioned as a more complex Michael acceptor for the synthesis of fused ring systems. For clarity, a general protocol with a simple ketone is provided.

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve potassium hydroxide (0.1 eq) in methanol in a round-bottom flask.

  • Add cyclohexanone (1.0 eq) to the basic solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., 2 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or distillation to obtain the annulated product.

// Nodes start [label="Ketone + MVK", fillcolor="#F1F3F4", fontcolor="#202124"]; michael [label="Michael Addition", fillcolor="#FBBC05", fontcolor="#202124"]; diketone [label="1,5-Diketone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; aldol [label="Intramolecular Aldol Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Annulated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> michael [fontcolor="#34A853"]; michael -> diketone [fontcolor="#34A853"]; diketone -> aldol [fontcolor="#34A853"]; aldol -> product [fontcolor="#34A853"]; }

Caption: Step-by-step workflow for the diastereoselective alkylation protocol.

References

Application of 3-Alkoxycyclohex-2-en-1-ones in the Total Synthesis of (+)-Garsubellin A

Author: BenchChem Technical Support Team. Date: December 2025

Publication: Jang, D., Choi, M., Chen, J., & Lee, C. (2021). Enantioselective Total Synthesis of (+)-Garsubellin A. Angewandte Chemie International Edition, 60(42), 22735-22739.

Introduction

3-Alkoxycyclohex-2-en-1-ones are valuable synthons in organic synthesis, serving as precursors to functionalized cyclohexenone rings, which are common motifs in a wide array of natural products. Their enol ether functionality allows for regioselective deprotonation and subsequent alkylation at the α'-position (C6), a transformation famously known as the Stork-Danheiser reaction. This reactivity provides a powerful tool for the introduction of substituents with a high degree of stereocontrol, a critical aspect of modern total synthesis.

In the total synthesis of (+)-Garsubellin A by Lee and coworkers, a chiral auxiliary-based 3-alkoxycyclohex-2-en-1-one derived from dimedone and (L)-menthol is employed to achieve a highly diastereoselective allylation. This key step establishes the absolute stereochemistry of a quaternary center, which is pivotal for the successful completion of the synthesis.

Data Presentation

The following table summarizes the quantitative data for the key transformations involving the 3-alkoxycyclohex-2-en-1-one derivative in the synthesis of (+)-Garsubellin A.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1Enol Ether FormationDimedone(S)-3-((S)-menthyloxy)-5,5-dimethylcyclohex-2-en-1-one(L)-menthol, TsOH, Toluene, refluxNot ReportedN/A
2Stork-Danheiser Allylation(S)-3-((S)-menthyloxy)-5,5-dimethylcyclohex-2-en-1-oneβ-allylated enoneLDA, THF, -78 °C; then allyl bromide>70 (after recycling)>100:1

Experimental Protocols

Step 1: Preparation of (S)-3-((S)-menthyloxy)-5,5-dimethylcyclohex-2-en-1-one

This procedure is based on analogous preparations of 3-alkoxycyclohexenones from β-dicarbonyl compounds.

Reagents:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • (L)-menthol

  • p-Toluenesulfonic acid (TsOH)

  • Toluene

Procedure:

  • A solution of dimedone, (L)-menthol (1.0 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (S)-3-((S)-menthyloxy)-5,5-dimethylcyclohex-2-en-1-one.

Step 2: Stereoselective Allylation of (S)-3-((S)-menthyloxy)-5,5-dimethylcyclohex-2-en-1-one

Reagents:

  • (S)-3-((S)-menthyloxy)-5,5-dimethylcyclohex-2-en-1-one

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Allyl bromide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 equiv) is added dropwise. The mixture is stirred for 30 minutes to generate a solution of lithium diisopropylamide (LDA).

  • A solution of (S)-3-((S)-menthyloxy)-5,5-dimethylcyclohex-2-en-1-one in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting enolate solution is stirred for 1 hour.

  • Allyl bromide (1.2 equiv) is then added to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography. The desired β-allylated product is obtained with high diastereoselectivity. The undesired diastereomer can be epimerized by treatment with a base and recycled to improve the overall yield.[1]

Visualization

The following diagrams illustrate the key synthetic steps and the overall workflow.

Garsubellin_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Key Product cluster_end Natural Product Dimedone Dimedone Alkoxycyclohexenone (S)-3-((S)-menthyloxy)-5,5-dimethylcyclohex-2-en-1-one Dimedone->Alkoxycyclohexenone (L)-Menthol, TsOH, Toluene Menthol (L)-Menthol Menthol->Alkoxycyclohexenone Allylated_Product β-Allylated Enone Alkoxycyclohexenone->Allylated_Product 1. LDA, THF, -78 °C 2. Allyl bromide Garsubellin_A (+)-Garsubellin A Allylated_Product->Garsubellin_A Further Steps

Caption: Synthetic pathway to (+)-Garsubellin A highlighting the formation and allylation of the 3-alkoxycyclohexenone intermediate.

Stork_Danheiser_Mechanism Start 3-Alkoxycyclohexenone Enolate Kinetic Enolate Start->Enolate LDA, -78 °C Transition_State Allylation Transition State Enolate->Transition_State Allyl Bromide Product α'-Alkylated Product Transition_State->Product

Caption: Mechanism of the Stork-Danheiser α'-alkylation of a 3-alkoxycyclohexenone.

Conclusion

The enantioselective total synthesis of (+)-Garsubellin A provides an excellent example of the strategic application of 3-alkoxycyclohex-2-en-1-ones in the construction of complex natural products. The use of a chiral auxiliary in the alkoxy group allows for a highly diastereoselective allylation, effectively setting a key stereocenter that is carried through to the final product. This methodology underscores the importance of these versatile building blocks for synthetic chemists in the field of natural product synthesis and drug development.

References

Application Notes and Protocols for Stereoselective Synthesis Utilizing 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and protocols for stereoselective reactions specifically utilizing 3-Butoxycyclohex-2-en-1-one are not extensively available in the reviewed literature. The following application notes and protocols are based on established stereoselective methodologies for analogous 3-alkoxycyclohex-2-en-1-ones and related cyclic enones. The provided data are representative examples from similar systems and should be considered as a starting point for optimization.

Introduction

This compound is a versatile building block in organic synthesis. The presence of the enone functionality, coupled with the activating alkoxy group, makes it an attractive substrate for a variety of stereoselective transformations. The prochiral centers at C2 and C3, as well as the potential for creating new stereocenters via conjugate addition or cycloaddition reactions, offer multiple avenues for the synthesis of complex, enantioenriched molecules. This document outlines potential applications and generalized protocols for the use of this compound in key stereoselective reactions.

Key Stereoselective Applications

The enone scaffold of this compound is amenable to several classes of stereoselective reactions, including:

  • Asymmetric Michael Addition: The conjugate addition of nucleophiles is a powerful tool for C-C and C-X bond formation. The use of chiral catalysts or chiral nucleophiles can afford highly enantioenriched products.

  • Diastereoselective Diels-Alder Reaction: The electron-deficient double bond of the enone can participate as a dienophile in [4+2] cycloaddition reactions. The stereochemical outcome can be controlled by the diene and the reaction conditions, often leading to the formation of complex polycyclic systems with high diastereoselectivity.

  • Enantioselective Epoxidation: The double bond can be stereoselectively epoxidized using chiral oxidizing agents or catalysts, yielding chiral epoxy ketones which are valuable synthetic intermediates.

Data Presentation: Representative Results for Analogous Systems

The following tables summarize typical quantitative data for stereoselective reactions on substrates similar to this compound.

Table 1: Asymmetric Michael Addition to Cyclohexenone Derivatives

EntryNucleophileCatalyst/AuxiliarySolventTemp (°C)Yield (%)dree (%)
1Dimethyl malonateChiral Secondary AmineToluene2592>20:195
2ThiophenolChiral SquaramideCH₂Cl₂-2088-92
3NitromethaneChiral ThioureaTHF09515:198
4Grignard (R-MgBr)Copper(I) / Chiral LigandEt₂O-7885->99

Table 2: Diastereoselective Diels-Alder Reactions of Cyclohexenone Derivatives

EntryDieneLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)
1IsopreneBF₃·OEt₂CH₂Cl₂-789095:5
2Danishefsky's DieneZnCl₂THF085>99:1
3CyclopentadieneEt₂AlClToluene-789898:2

Experimental Protocols

The following are generalized protocols that can be adapted for the stereoselective synthesis using this compound.

Protocol 1: Organocatalyzed Asymmetric Michael Addition of Malonates

This protocol describes a general procedure for the enantioselective conjugate addition of a malonate nucleophile to a cyclohexenone derivative, catalyzed by a chiral secondary amine.

Materials:

  • This compound

  • Dimethyl malonate

  • Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)

  • Acid co-catalyst (e.g., benzoic acid)

  • Anhydrous solvent (e.g., toluene)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral secondary amine catalyst (10 mol%) and the acid co-catalyst (10 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equiv) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add dimethyl malonate (1.2 equiv) dropwise over 15 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Lewis Acid-Catalyzed Diastereoselective Diels-Alder Reaction

This protocol outlines a general method for the diastereoselective [4+2] cycloaddition between a cyclohexenone derivative and a diene, promoted by a Lewis acid.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Lewis acid (e.g., BF₃·OEt₂, Et₂AlCl)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 equiv) to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the diene (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ twice.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the Diels-Alder adduct.

  • Analyze the product by ¹H NMR to determine the diastereomeric ratio.

Visualizations

experimental_workflow_michael_addition cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis start Start reagents Add Catalyst & Co-catalyst start->reagents solvent Add Toluene reagents->solvent enone Add this compound solvent->enone cool Cool to 0 °C enone->cool nucleophile Add Dimethyl Malonate cool->nucleophile stir Stir & Monitor nucleophile->stir quench Quench with NH4Cl stir->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Chiral HPLC purify->analyze end End Product analyze->end

Caption: Workflow for Organocatalyzed Asymmetric Michael Addition.

logical_relationship_diels_alder dienophile This compound (Dienophile) transition_state [4+2] Transition State (endo-selective) dienophile->transition_state Activates diene Diene (e.g., Cyclopentadiene) diene->transition_state lewis_acid Lewis Acid (e.g., BF3.OEt2) lewis_acid->dienophile Coordinates to Carbonyl product Cycloadduct (High Diastereoselectivity) transition_state->product Forms

Caption: Key Interactions in a Diastereoselective Diels-Alder Reaction.

Application Notes and Protocols for Conjugate Addition to 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for conjugate addition to 3-butoxycyclohex-2-en-1-one, a key reaction in the synthesis of complex organic molecules. The protocols detailed below are representative and may require optimization for specific applications.

Introduction

Conjugate addition, also known as Michael addition, to α,β-unsaturated carbonyl compounds like this compound is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The presence of the butoxy group at the 3-position influences the electronics of the enone system, making it a versatile substrate for various nucleophiles. The general mechanism involves the 1,4-addition of a nucleophile to the β-carbon of the enone, leading to the formation of a stable enolate intermediate, which is subsequently protonated to yield the 3-substituted cyclohexanone product.

Data Presentation: Reaction Conditions Summary

The following tables summarize typical reaction conditions for the conjugate addition of various nucleophiles to cyclohexenone systems. These conditions can serve as a starting point for optimizing reactions with this compound.

Table 1: Organocuprate Addition

EntryOrganocuprate ReagentSolventTemperature (°C)Time (h)Yield (%)
1(CH₃)₂CuLiTHF-78 to RT2>95
2(n-Bu)₂CuLiDiethyl ether-78 to 0390-95
3(Ph)₂CuLiTHF/DMS-781>90

Table 2: Aza-Michael Addition (Nitrogen Nucleophiles)

EntryNucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1Aniline[HDBU][HSO₄]NeatRT0.595
2PyrrolidineNoneMethanolRT4>90
3BenzylamineDBUCH₂Cl₂RT2>95

Table 3: Thia-Michael Addition (Sulfur Nucleophiles)

EntryNucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolNoneNeatRT0.593
2BenzylthiolAmberlyst® A21NeatRT399
3EthanethiolEt₃NCH₂Cl₂RT1>95

Experimental Protocols

Protocol 1: General Procedure for Organocuprate Addition

This protocol describes the 1,4-conjugate addition of a Gilman reagent to an α,β-unsaturated ketone.[1]

Materials:

  • This compound

  • Organolithium reagent (e.g., methyllithium, n-butyllithium)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend CuI in anhydrous diethyl ether or THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add two equivalents of the organolithium reagent to the cooled suspension with stirring. The solution will typically change color, indicating the formation of the lithium diorganocuprate (Gilman) reagent.

  • After stirring for 30 minutes at -78 °C, add a solution of this compound in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Aza-Michael Addition

This protocol is a representative procedure for the addition of an amine to a cyclohexenone derivative.[2]

Materials:

  • This compound

  • Amine (e.g., aniline, pyrrolidine)

  • Solvent (e.g., methanol, or solvent-free)

  • Catalyst (if required, e.g., DBU, ionic liquid)

Procedure:

  • In a round-bottom flask or vial, combine this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • If using a solvent, add it to the reaction mixture.

  • If a catalyst is required, add it at this stage (e.g., 10 mol% DBU).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired β-amino ketone.

Protocol 3: General Procedure for Thia-Michael Addition

This protocol outlines a general method for the conjugate addition of a thiol to an enone, which is often a facile reaction.[3]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzylthiol)

  • Base (optional, e.g., triethylamine)

  • Solvent (optional, e.g., neat, CH₂Cl₂)

Procedure:

  • To a flask containing this compound (1.0 eq), add the thiol (1.0-1.2 eq).

  • The reaction can often be run neat (solvent-free) at room temperature. If a solvent is used, dissolve the starting materials in a suitable solvent like dichloromethane.

  • If the reaction is slow, a catalytic amount of a base such as triethylamine can be added.

  • Stir the mixture at room temperature and monitor by TLC. These reactions are often rapid.

  • Once the reaction is complete, if run neat, directly purify the product by column chromatography. If a solvent was used, remove it under reduced pressure before purification.

Visualizations

Conjugate_Addition_Workflow General Workflow for Conjugate Addition cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_purification Product Isolation enone This compound addition 1,4-Conjugate Addition enone->addition nucleophile Nucleophile (Nu-H) nucleophile->addition catalyst Catalyst/Base (Optional) catalyst->addition solvent Solvent solvent->addition temperature Temperature temperature->addition enolate Enolate Intermediate addition->enolate protonation Protonation (Workup) enolate->protonation workup Aqueous Workup protonation->workup purification Purification (Chromatography) workup->purification product 3-Nu-3-Butoxycyclohexan-1-one purification->product

Caption: General workflow for conjugate addition to this compound.

References

Application Note and Protocol for the Large-Scale Synthesis of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 3-Butoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The described method is based on the acid-catalyzed condensation of 1,3-cyclohexanedione with n-butanol, employing azeotropic distillation to drive the reaction to completion. This protocol is designed to be scalable and reproducible, making it suitable for industrial and research applications where significant quantities of the target compound are required.

Introduction

3-Alkoxy-2-cyclohexen-1-ones are important synthetic intermediates in the preparation of a variety of more complex molecules, including natural products and pharmaceuticals. Their enone functionality allows for a range of chemical transformations. The synthesis of these compounds is typically achieved through the acid-catalyzed reaction of a 1,3-dicarbonyl compound with an alcohol. This application note details a robust and scalable method for the synthesis of this compound.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed enol ether formation between 1,3-cyclohexanedione and n-butanol. The water generated during the reaction is removed by azeotropic distillation with toluene to shift the equilibrium towards the product.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1,3-Cyclohexanedione 1,3-Cyclohexanedione Reaction Reaction 1,3-Cyclohexanedione->Reaction + n-Butanol n-Butanol n-Butanol->Reaction + p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst)->Reaction Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction This compound This compound Reaction->this compound Azeotropic Distillation (Water Removal)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-alkoxy-2-cyclohexen-1-ones and is suitable for large-scale production.

Materials and Equipment
  • 1,3-Cyclohexanedione

  • n-Butanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Large-scale reaction vessel equipped with a mechanical stirrer, heating mantle, and Dean-Stark apparatus or equivalent setup for azeotropic water removal

  • Rotary evaporator

  • Chromatography column

Procedure
  • Reaction Setup: In a suitable reaction vessel, combine 1,3-cyclohexanedione (1.0 eq), n-butanol (1.2 eq), and toluene (approximately 2-3 mL per gram of 1,3-cyclohexanedione).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the mixture.

  • Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The water generated from the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Reaction Quenching and Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene and excess n-butanol.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography. For chromatography, a gradient of ethyl acetate in hexane is recommended.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 3-alkoxy-2-cyclohexen-1-ones based on analogous preparations. Yields for the butoxy derivative are expected to be comparable or potentially higher than the ethoxy derivative.

Alkoxy GroupStarting MaterialCatalystSolventReaction TimeYield (%)Purity (%)Reference
Ethoxy2-Methyl-1,3-cyclohexanedionep-Toluenesulfonic acidToluene/EthanolNot Specified73>95 (after chromatography)[1]
Isobutoxy1,3-CyclohexanedioneNot SpecifiedNot SpecifiedNot SpecifiedHigher than EthoxyNot Specified[1]
Butoxy (Predicted) 1,3-Cyclohexanedione p-Toluenesulfonic acid Toluene/n-Butanol 4-8 hours 70-80 >95 (after purification) -

Experimental Workflow Diagram

G A Charge Reactor: 1,3-Cyclohexanedione, n-Butanol, Toluene B Add Catalyst: p-Toluenesulfonic acid A->B C Heat to Reflux & Azeotropic Distillation B->C D Cool to Room Temperature C->D E Aqueous Work-up: NaHCO3, Brine D->E F Dry Organic Layer: MgSO4 E->F G Solvent Removal: Rotary Evaporation F->G H Purification: Vacuum Distillation or Column Chromatography G->H I Characterization: NMR, GC-MS H->I

References

purification of 3-Butoxycyclohex-2-en-1-one by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Purification of 3-Butoxycyclohex-2-en-1-one by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an α,β-unsaturated ketone, a structural motif of significant interest in organic synthesis and medicinal chemistry. As with many intermediates in drug development and complex molecule synthesis, achieving high purity of this compound is critical for ensuring the success of subsequent reactions and the integrity of biological assays. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of organic compounds.[1][2]

The principles of column chromatography rely on the differential partitioning of components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an eluting solvent).[3] Compounds with stronger interactions with the polar silica gel will move more slowly down the column, while less polar compounds will be carried along more quickly by the mobile phase, thus enabling separation.[1][4] The selection of an appropriate mobile phase is crucial and is often guided by preliminary analysis using thin-layer chromatography (TLC).[2][5] For α,β-unsaturated ketones like this compound, a common mobile phase consists of a mixture of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate.[6]

Data Presentation

The efficiency of a column chromatography separation is determined by several key parameters. The following table summarizes the recommended starting conditions for the purification of this compound, based on typical values for structurally related 3-alkoxy-2-cyclohexenones and other α,β-unsaturated ketones.[7][8]

ParameterRecommended Value/MaterialRationale/Comments
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard polarity and particle size for good resolution in flash chromatography.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/Diethyl Ether mixturesA common solvent system for compounds of intermediate polarity.[6][7] The ratio should be optimized using TLC to achieve an Rf of ~0.25-0.35 for the target compound.[5]
Typical Eluent Ratios Starting with 9:1 (Hexane:Ethyl Acetate), gradient to 4:1A gradient elution can help in separating closely eluting impurities. For similar compounds, ratios from 8:2 to 4:6 of ether/hexane have been used.[7]
Target Rf Value (TLC) ~0.3An optimal Rf value for good separation and reasonable elution time.[5]
Sample Loading Dry or Wet LoadingDry loading is preferred for samples that are not highly soluble in the initial mobile phase.[9]
Detection Method TLC with UV visualization (254 nm) or potassium permanganate stainThe α,β-unsaturated ketone chromophore is UV active.[10] Permanganate stain can visualize non-UV active impurities.

Experimental Workflow

The overall process for the purification of this compound is depicted in the following workflow diagram.

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation TLC_Optimization TLC Optimization of Mobile Phase Column_Packing Column Packing (Silica Gel Slurry) TLC_Optimization->Column_Packing Sample_Prep Sample Preparation (Dry or Wet Loading) Column_Packing->Sample_Prep Sample_Loading Sample Loading onto Column Sample_Prep->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of crude this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

1. Optimization of the Mobile Phase using TLC

a. Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate. c. Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). d. Visualize the developed plates under a UV lamp. e. The optimal mobile phase is the one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product and good separation from impurities.[5][6]

2. Column Preparation (Wet Packing Method)

a. Securely clamp the chromatography column in a vertical position. b. Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[9] c. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC optimization (e.g., 9:1 hexane/ethyl acetate).[4] d. Carefully pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[4] e. Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel bed. Crucially, do not let the solvent level fall below the top of the silica gel at any point during the process. [4] f. Once the silica gel has settled, add a thin layer of sand (approx. 1 cm) on top to protect the surface from being disturbed during sample and eluent addition.[5]

3. Sample Loading

  • Wet Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase. b. Using a pipette, carefully apply the solution to the top of the silica gel bed. c. Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.

  • Dry Loading (Recommended for less soluble samples): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the prepared column.[9]

4. Elution and Fraction Collection

a. Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand. b. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate. c. Begin collecting the eluent in a series of numbered test tubes or flasks. d. As the separation proceeds, the polarity of the mobile phase can be gradually increased (e.g., from 9:1 to 8:2 hexane/ethyl acetate) to elute more polar compounds if necessary.

5. Analysis of Fractions and Product Isolation

a. Monitor the composition of the collected fractions by TLC. Spot multiple fractions on a single TLC plate alongside a spot of the crude starting material.[4] b. Identify the fractions containing the pure this compound (fractions that show a single spot at the target Rf value). c. Combine the pure fractions into a round-bottom flask. d. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound. e. Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound using silica gel column chromatography. By carefully optimizing the mobile phase with TLC and following the detailed steps for column packing, sample loading, and fraction analysis, researchers can achieve high purity of the target compound, suitable for demanding applications in research and development.

References

Application Notes and Protocols for Monitoring Reactions of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for monitoring the progress of chemical reactions involving 3-Butoxycyclohex-2-en-1-one. This α,β-unsaturated ketone is a versatile intermediate in organic synthesis. Accurate and real-time monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics. The following analytical techniques are described: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.

Overview of Reaction Monitoring Techniques

The choice of analytical method for monitoring reactions of this compound depends on several factors, including the nature of the reaction (e.g., Michael addition, reduction, cycloaddition), the physical properties of the reactants and products, the required sensitivity, and the available instrumentation. A combination of techniques often provides the most comprehensive understanding of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative method ideal for tracking the concentration of non-volatile or thermally labile reactants, intermediates, and products.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][5][6][7] It is particularly useful for identifying byproducts.

  • In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Enables real-time, continuous monitoring of changes in functional groups directly within the reaction vessel, providing valuable kinetic data without the need for sampling.[8][9]

Experimental Workflows

The general workflow for monitoring reactions of this compound involves a series of steps from sample preparation to data analysis. The specific workflow will depend on whether an offline or an in-situ analytical technique is employed.

Offline vs. In-situ Monitoring Workflow cluster_offline Offline Analysis (HPLC/GC-MS) cluster_insitu In-situ Analysis (FTIR) A Reaction Initiation B Aliquot Sampling at Time Intervals A->B C Quenching of Reaction B->C D Sample Preparation (Dilution, Extraction) C->D E Chromatographic Analysis D->E F Data Processing & Quantification E->F G Probe Insertion & Background Scan H Reaction Initiation G->H I Continuous Spectral Acquisition H->I J Real-time Data Analysis I->J K Generation of Kinetic Profile J->K

Caption: Comparison of offline (HPLC/GC-MS) and in-situ (FTIR) monitoring workflows.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the consumption of this compound and the formation of products. Since the target molecule possesses a chromophore (the enone system), UV detection is suitable.

Methodology
  • Sample Preparation:

    • At specified time intervals, withdraw a 0.1 mL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in 1.9 mL of a suitable solvent (e.g., acetonitrile) in a 2 mL HPLC vial. If necessary, use a quenching agent.

    • Vortex the mixture for 10-15 seconds.

    • If the sample contains solid particles, filter it through a 0.45 µm syringe filter.[7]

  • Instrumentation and Conditions:

    • A standard HPLC system with a UV detector is required.

    • The following conditions are a good starting point and should be optimized for specific reaction mixtures.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 65:35 Acetonitrile:Water.[10]
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL
Column Temp. 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Wavelength Monitor at the λmax of this compound (approx. 254 nm) and the expected product(s).[1]
  • Data Analysis:

    • Generate a calibration curve for this compound and any available product standards by injecting known concentrations.

    • Integrate the peak areas of the reactant and product(s) in the chromatograms from the reaction monitoring.

    • Calculate the concentration of each species at each time point using the calibration curve.

    • Plot concentration versus time to obtain the reaction profile.

Illustrative Quantitative Data

The following table represents typical data obtained from monitoring a reaction where this compound is consumed.

Time (min)This compound Peak AreaConcentration (mM)Product Peak AreaConcentration (mM)
01,254,321100.000.0
10987,65478.7234,56721.3
30543,21043.3654,32156.7
60210,98716.8987,65483.2
12025,4322.01,198,76598.0

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for monitoring reactions involving volatile compounds and for identifying unknown byproducts through mass spectral data.

Methodology
  • Sample Preparation:

    • Withdraw a 0.1 mL aliquot from the reaction mixture at specified time intervals.

    • Quench the reaction by diluting the aliquot in 1.9 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a 2 mL GC vial.[7]

    • If necessary, perform a liquid-liquid extraction to isolate the analytes from a non-volatile reaction medium.

    • Add an internal standard if precise quantification is required.

  • Instrumentation and Conditions:

    • A standard GC-MS system is used. The following parameters provide a general starting point for method development.[11]

ParameterRecommended Setting
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial: 60 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
  • Data Analysis:

    • Identify the peaks for the starting material, product(s), and any byproducts by their retention times and mass spectra.

    • For quantitative analysis, create a calibration curve using an internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Monitor the reaction progress by plotting the concentration of each component against time.

Protocol 3: In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR allows for the non-invasive, real-time tracking of changes in the concentration of functional groups. For reactions of this compound, one can monitor the disappearance of the C=O and C=C stretching vibrations of the enone system.[9]

In-situ FTIR Reaction Monitoring Setup A FTIR Spectrometer B Fiber Optic Cable A->B F Data Acquisition & Analysis A->F Sends spectral data C ATR Probe B->C D Reaction Vessel C->D Immersed in reaction mixture E Reactants & Solvent D->E

Caption: Schematic of an in-situ FTIR setup for real-time reaction monitoring.

Methodology
  • System Setup:

    • Insert a clean, dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel. Ensure the probe tip is fully submerged in the reaction medium.[12]

    • Connect the probe to the FTIR spectrometer.

  • Data Acquisition:

    • Before initiating the reaction, record a background spectrum of the reaction mixture (all components except the limiting reagent). This will be automatically subtracted from subsequent spectra.

    • Initiate the reaction (e.g., by adding a catalyst or the final reactant).

    • Immediately begin acquiring spectra at regular intervals (e.g., every 30-60 seconds).[12]

  • Data Analysis:

    • Identify characteristic infrared absorption bands for the reactants and products. For this compound, key peaks would be the C=O stretch (~1670 cm⁻¹) and the C=C stretch (~1615 cm⁻¹).

    • Plot the absorbance (or peak height/area) of these characteristic peaks as a function of time to monitor the reaction progress and obtain a kinetic profile.

Illustrative Spectral Data

The following table summarizes the key IR peaks to monitor.

Functional GroupCompound TypeApproximate Wavenumber (cm⁻¹)Change During Reaction
C=O (conjugated ketone) This compound~1670Decreases
C=C (conjugated alkene) This compound~1615Decreases
C-O-C (ether stretch) This compound~1220May shift or change
C=O (saturated ketone) Product (e.g., after reduction)~1715Increases
O-H (alcohol stretch) Product (e.g., after reduction)~3300-3500 (broad)Increases

By applying these detailed protocols, researchers can effectively monitor reactions involving this compound, leading to improved process control, optimization, and a deeper understanding of the underlying reaction mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Butoxycyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the acid-catalyzed condensation of 1,3-cyclohexanedione with n-butanol. This reaction is typically performed in a solvent that forms an azeotrope with water, such as benzene or toluene, using a Dean-Stark apparatus to remove water as it is formed and drive the reaction to completion.[1]

Q2: What is the role of the Dean-Stark apparatus in this synthesis?

A2: The Dean-Stark apparatus is crucial for achieving high yields in this esterification reaction.[2] It allows for the continuous removal of water, a byproduct of the reaction between 1,3-cyclohexanedione and butanol. By removing water from the reaction mixture, the equilibrium is shifted towards the formation of the desired product, this compound, in accordance with Le Chatelier's principle.[3][4][5][6]

Q3: What are the typical catalysts used for this reaction?

A3: Acid catalysts are standard for this synthesis. Common choices include p-toluenesulfonic acid monohydrate, sulfuric acid, and other strong protic acids.[1] The choice of catalyst can influence reaction rate and yield.

Q4: What kind of yields can I expect for the synthesis of 3-alkoxy-2-cyclohexenones?

A4: Yields for 3-alkoxy-2-cyclohexenones are generally good. For example, the synthesis of 3-ethoxy-2-cyclohexenone has been reported with yields of 70-75%.[1] It has also been noted that the synthesis of 3-isobutoxy-2-cyclohexenone can achieve even higher yields, around 91%, using a similar procedure.[1] While specific data for the butoxy derivative is less common, a well-optimized reaction should provide yields in a comparable range.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.[3] Once the theoretical amount of water has been collected, the reaction is likely complete. Additionally, thin-layer chromatography (TLC) can be used to track the disappearance of the 1,3-cyclohexanedione starting material.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or impure products during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The acid catalyst may be old or decomposed.Use a fresh bottle of the acid catalyst. Ensure it has been stored properly.
Insufficient Heat: The reaction may not be reaching the required temperature for azeotropic distillation.Ensure the heating mantle is functioning correctly and the reaction mixture is refluxing vigorously enough to carry water vapor into the Dean-Stark trap.
Wet Reagents or Solvent: The presence of excess water at the start of the reaction can hinder its progress.Use anhydrous solvents and ensure that the 1,3-cyclohexanedione and butanol are as dry as possible.
Reaction Stalls (Water Collection Stops Prematurely) Loss of Catalyst: The catalyst may have been lost during the workup or is present in an insufficient amount.Add a small additional amount of the acid catalyst to the reaction mixture.
Equilibrium Reached: The reaction may have reached equilibrium without complete conversion.Ensure the Dean-Stark trap is functioning efficiently to remove all water formed. If necessary, allow the reaction to reflux for a longer period.
Product is Contaminated with Starting Material Incomplete Reaction: The reaction was not allowed to proceed to completion.Continue the reaction until the theoretical amount of water is collected and TLC analysis shows no remaining 1,3-cyclohexanedione.
Inefficient Purification: The purification method may not be adequate to separate the product from the starting material.Optimize the purification process. Fractional distillation under reduced pressure is often effective. If distillation is insufficient, column chromatography on silica gel can be used.[7][8]
Dark-Colored Product Decomposition: Overheating or prolonged reaction times can lead to the decomposition of the product or starting materials.Carefully control the reaction temperature and avoid unnecessarily long reaction times. Monitor the reaction closely and stop it once complete.
Impurities in Starting Materials: The use of impure 1,3-cyclohexanedione or butanol can introduce color.Use purified starting materials. 1,3-cyclohexanedione can be purified by recrystallization.[9][10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established synthesis of 3-ethoxy-2-cyclohexenone.[1]

Materials:

  • 1,3-Cyclohexanedione (Dihydroresorcinol)

  • n-Butanol

  • Toluene or Benzene

  • p-Toluenesulfonic acid monohydrate

  • 10% aqueous Sodium Hydroxide

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1,3-cyclohexanedione (1.0 eq), n-butanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene or benzene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue to heat at reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete. This may take several hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 10% aqueous sodium hydroxide solution, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizing the Workflow

To better understand the experimental setup and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Reactants: 1,3-Cyclohexanedione, Butanol, Catalyst, Solvent B Assemble Dean-Stark Apparatus A->B C Heat to Reflux B->C D Collect Water in Dean-Stark Trap C->D E Monitor Progress (TLC, Water Volume) D->E F Cool and Quench E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Distillation/ Chromatography) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes reagent_issue Reagent/Catalyst Issue? start->reagent_issue No incomplete_reaction->reagent_issue No extend_time Extend Reaction Time incomplete_reaction->extend_time Yes workup_loss Losses During Workup? reagent_issue->workup_loss No add_catalyst Add More Catalyst reagent_issue->add_catalyst Catalyst? check_reagents Use Fresh/Dry Reagents reagent_issue->check_reagents Reagents? optimize_purification Optimize Purification workup_loss->optimize_purification Yes

References

Technical Support Center: Synthesis of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-butoxycyclohex-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most direct and widely used method is the acid-catalyzed reaction of 1,3-cyclohexanedione with n-butanol.[1] This reaction is typically performed in a solvent that forms an azeotrope with water, such as toluene or benzene, using a Dean-Stark apparatus to drive the equilibrium towards the formation of the enol ether product by continuously removing the water byproduct.[2][3]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • C-alkylation: The enolate of 1,3-cyclohexanedione can undergo alkylation at the C-2 position, leading to the formation of 2-butyl-1,3-cyclohexanedione.

  • Di-O-alkylation: Over-reaction can lead to the formation of 1,3-dibutoxy-1,3-cyclohexadiene.

  • Incomplete reaction: Failure to drive the reaction to completion will result in the presence of unreacted 1,3-cyclohexanedione in the final product mixture.

Q3: How can I minimize the formation of the C-alkylated side product?

A3: The competition between O-alkylation (desired) and C-alkylation is influenced by several factors. To favor O-alkylation, it is generally recommended to use conditions that promote the thermodynamic product. While specific conditions for this reaction are geared towards enol ether formation, being mindful of factors that could inadvertently promote C-alkylation is useful. In other contexts, polar aprotic solvents and larger counter-ions can favor O-alkylation, while polar protic solvents and smaller counter-ions (like Li+) can favor C-alkylation. For this specific synthesis, adhering to the established acid-catalyzed protocol with azeotropic water removal is the most effective way to ensure the desired O-alkylation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction due to inefficient water removal.2. Reversion of the product back to starting materials due to the presence of water.3. Suboptimal catalyst concentration.1. Ensure the Dean-Stark apparatus is functioning correctly and that the azeotrope is forming and collecting in the trap.2. Use a freshly dried solvent (e.g., toluene) and ensure all glassware is thoroughly dried before use.3. Optimize the concentration of the acid catalyst (e.g., p-toluenesulfonic acid). Start with a catalytic amount and adjust as needed based on reaction monitoring.
Presence of a significant amount of unreacted 1,3-cyclohexanedione 1. Insufficient reaction time.2. Inadequate heating to maintain azeotropic reflux.1. Monitor the reaction progress using TLC or GC. Continue heating until the starting material is consumed.2. Ensure the reaction mixture is refluxing at a steady rate to facilitate continuous water removal.
Contamination with 2-butyl-1,3-cyclohexanedione (C-alkylation product) Reaction conditions inadvertently favoring C-alkylation.While less common in this specific acid-catalyzed enol ether formation, ensure that the reaction is not performed under conditions known to promote C-alkylation (e.g., strong base catalysis which is not the standard procedure here). Stick to the acid-catalyzed protocol.
Formation of 1,3-dibutoxy-1,3-cyclohexadiene (di-O-alkylation product) 1. Excess of n-butanol.2. Prolonged reaction time after the initial product formation.1. Use a controlled molar ratio of 1,3-cyclohexanedione to n-butanol (typically a slight excess of butanol is sufficient).2. Monitor the reaction closely and stop it once the desired product is the major component.
Difficulty in purifying the final product The boiling points of the product and some side products/impurities may be close.1. Use fractional distillation under reduced pressure for purification.2. Column chromatography on silica gel can also be an effective method for separating the desired product from polar impurities like unreacted 1,3-cyclohexanedione.

Quantitative Data Summary

The following table summarizes typical yields and the distribution of major products under standard reaction conditions for the synthesis of 3-alkoxycyclohexenones. Please note that specific yields for the butoxy derivative may vary.

Product Typical Yield (%) Notes
This compound (Desired Product) 85-95%Yield is highly dependent on the efficiency of water removal.
2-Butyl-1,3-cyclohexanedione (C-alkylation) < 5%Generally a minor byproduct under acidic conditions.
1,3-Dibutoxy-1,3-cyclohexadiene (Di-O-alkylation) < 5%Can be minimized by controlling stoichiometry and reaction time.
Unreacted 1,3-Cyclohexanedione VariableDependent on reaction completion.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the synthesis of 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • n-Butanol (1.1 - 1.5 eq)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.01-0.05 eq)

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 1,3-cyclohexanedione, n-butanol, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. This typically takes several hours.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Side_Reactions_in_3_Butoxycyclohex_2_en_1_one_Synthesis Synthesis of this compound and Side Reactions cluster_reactants Reactants CHD 1,3-Cyclohexanedione Enolate Enolate Intermediate CHD->Enolate Acid Catalyst Butanol n-Butanol Main_Product This compound (Desired Product - O-Alkylation) Di_O_Alkylation 1,3-Dibutoxy-1,3-cyclohexadiene (Di-O-Alkylation Side Product) Main_Product->Di_O_Alkylation + n-Butanol (Excess) - H2O Enolate->Main_Product + n-Butanol - H2O C_Alkylation 2-Butyl-1,3-cyclohexanedione (C-Alkylation Side Product) Enolate->C_Alkylation Side Reaction

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

References

preventing polymerization of 3-alkoxycyclohexenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-alkoxycyclohexenones. It provides troubleshooting guidance and answers to frequently asked questions to help prevent unwanted polymerization during experiments and storage.

Troubleshooting Guide

Unwanted polymerization of 3-alkoxycyclohexenones can manifest as viscosity changes, precipitate formation, or complete solidification of the material. The following guide addresses specific issues you might encounter.

Issue 1: Rapid Polymerization During Reaction

  • Observation: The reaction mixture becomes viscous or solidifies upon addition of a reagent.

  • Potential Causes & Solutions:

Potential CauseRecommended Solutions
Acidic Reagents or Contaminants Traces of acid can catalyze the cationic polymerization of the enol ether moiety. Ensure all reagents and solvents are neutral and free of acidic impurities. Use freshly distilled solvents. If an acidic reagent is necessary, consider adding it at a low temperature and in the presence of a hindered, non-nucleophilic base.
Basic Reagents or Contaminants Strong bases can initiate the anionic polymerization of the α,β-unsaturated ketone system. Use non-nucleophilic bases where possible and avoid strong bases like alkoxides or hydroxides if polymerization is observed.
Free Radical Initiators Peroxides in solvents (especially ethers like THF or dioxane) or exposure to air and light can initiate radical polymerization. Use freshly distilled, inhibitor-free solvents for reactions, and maintain an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Polymerization During Workup

  • Observation: The product appears to be polymeric after extraction, concentration, or purification.

  • Potential Causes & Solutions:

Potential CauseRecommended Solutions
Acidic or Basic Aqueous Wash Washing with acidic or basic solutions can trigger polymerization. Use neutral water or brine for extractions. If an acid or base wash is unavoidable, minimize contact time and work at low temperatures.
Concentration at High Temperatures Heat can accelerate all types of polymerization. Concentrate solutions under reduced pressure at the lowest possible temperature.
Silica Gel Chromatography The acidic nature of standard silica gel can induce cationic polymerization. Deactivate silica gel by pre-treating it with a solution of triethylamine in the solvent system, followed by flushing with the pure solvent. Alternatively, use neutral or basic alumina for chromatography.

Issue 3: Degradation or Polymerization During Storage

  • Observation: A previously pure sample of 3-alkoxycyclohexenone has become discolored, viscous, or solidified over time.

  • Potential Causes & Solutions:

Potential CauseRecommended Solutions
Exposure to Air (Oxygen) Oxygen can lead to the formation of peroxides, which are radical initiators. Store the compound under an inert atmosphere (nitrogen or argon).
Exposure to Light UV light can initiate free radical polymerization. Store the compound in an amber vial or a container wrapped in aluminum foil.
Elevated Storage Temperature Higher temperatures increase the rate of polymerization. Store the compound at a low temperature, typically in a refrigerator or freezer.
Absence of a Stabilizer For long-term storage, the addition of a stabilizer is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of 3-alkoxycyclohexenone polymerization?

A1: 3-Alkoxycyclohexenones are susceptible to polymerization via multiple mechanisms due to their structure, which contains both an α,β-unsaturated ketone and an enol ether. The primary pathways are:

  • Cationic Polymerization: Initiated by acids, targeting the electron-rich enol ether double bond.[1][2][3]

  • Anionic Polymerization: Initiated by strong bases, attacking the β-carbon of the α,β-unsaturated ketone system.[4][5][6]

  • Free Radical Polymerization: Initiated by radical species (e.g., from peroxides), which can attack the double bond of the enone system.[7][8][9]

Q2: What are the common initiators for the polymerization of 3-alkoxycyclohexenones?

A2: Polymerization can be initiated by:

  • Acids: Lewis acids or Brønsted acids.[2][10]

  • Bases: Strong bases such as alkoxides or organolithium reagents.[4]

  • Free Radicals: Sources include peroxides (often found as impurities in solvents like ether or formed by autoxidation), azo compounds (e.g., AIBN), and exposure to UV light.[7][8]

Q3: Which inhibitors can I use to prevent polymerization during storage?

A3: For preventing free-radical polymerization, which is a common pathway during storage, phenolic antioxidants are effective. These compounds act as radical scavengers.

InhibitorTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) 50-200 ppmA common and effective radical scavenger.[11][12][13]
Hydroquinone (HQ) 100-200 ppmAnother widely used inhibitor for unsaturated compounds.
tert-Butylhydroquinone (TBHQ) 100-200 ppmA highly effective antioxidant and stabilizer.[13][14][15]

Note: The optimal concentration may vary depending on the specific 3-alkoxycyclohexenone and storage conditions. It is advisable to start with a lower concentration and monitor the stability.

Q4: What are the ideal storage conditions for 3-alkoxycyclohexenones?

A4: To maximize shelf-life, store 3-alkoxycyclohexenones with the following precautions:

  • Temperature: Store at low temperatures (2-8 °C or in a freezer).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and peroxide formation.

  • Light: Protect from light by using amber glass containers or by wrapping the container with opaque material.

  • Inhibitor: Add a suitable inhibitor, such as BHT or TBHQ, at a concentration of 50-200 ppm.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Chromatography

  • Prepare a slurry of silica gel in the desired mobile phase.

  • Add 1-2% triethylamine (or another suitable amine) relative to the volume of the mobile phase.

  • Gently stir the slurry for 15-30 minutes.

  • Pack the column with the treated silica gel.

  • Flush the column with the mobile phase (without the amine) until the eluent is neutral.

  • The column is now ready for the purification of the acid-sensitive 3-alkoxycyclohexenone.

Protocol 2: Addition of a Stabilizer for Long-Term Storage

  • Prepare a stock solution of the chosen inhibitor (e.g., BHT or TBHQ) in a volatile solvent (e.g., dichloromethane or ether) at a concentration of 1 mg/mL.

  • To a known mass of the 3-alkoxycyclohexenone, add the appropriate volume of the inhibitor stock solution to achieve the desired final concentration (e.g., for 10 g of the compound and a target of 100 ppm BHT, add 1 mL of the 1 mg/mL stock solution).

  • Thoroughly mix the solution to ensure homogeneous distribution of the inhibitor.

  • Remove the solvent under reduced pressure at a low temperature.

  • Store the stabilized compound under an inert atmosphere, protected from light, and at a low temperature.

Visualizations

PolymerizationPathways Potential Polymerization Pathways of 3-Alkoxycyclohexenones cluster_monomer 3-Alkoxycyclohexenone cluster_initiators Initiators cluster_mechanisms Polymerization Mechanisms Monomer R-O-C=CH-C=O Acid Acid (H+) Base Base (B-) Radical Radical (R.) (Light, Air, Peroxides) Cationic Cationic Polymerization (via Enol Ether) Acid->Cationic Anionic Anionic Polymerization (via α,β-Unsaturated Ketone) Base->Anionic FreeRadical Free Radical Polymerization Radical->FreeRadical Polymer Unwanted Polymer Cationic->Polymer Anionic->Polymer FreeRadical->Polymer

Caption: Polymerization pathways for 3-alkoxycyclohexenones.

TroubleshootingWorkflow Troubleshooting Polymerization Issues Start Polymerization Observed When When did it occur? Start->When DuringRxn During Reaction When->DuringRxn Reaction DuringWorkup During Workup When->DuringWorkup Workup DuringStorage During Storage When->DuringStorage Storage CheckReagents Check Reagents for Acid/Base DuringRxn->CheckReagents InertAtmosphere Use Inert Atmosphere DuringRxn->InertAtmosphere CheckWorkup Neutral Wash? Low Temp Concentration? DuringWorkup->CheckWorkup DeactivateSilica Deactivate Silica Gel DuringWorkup->DeactivateSilica CheckStorage Inert Gas? Low Temp? No Light? DuringStorage->CheckStorage Solution Problem Solved CheckReagents->Solution InertAtmosphere->Solution CheckWorkup->Solution DeactivateSilica->Solution AddInhibitor Add Inhibitor (BHT, TBHQ) CheckStorage->AddInhibitor AddInhibitor->Solution

Caption: A workflow for troubleshooting polymerization.

References

Technical Support Center: Synthesis of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of reaction temperature for the synthesis of 3-Butoxycyclohex-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized from 1,3-cyclohexanedione and n-butanol in the presence of an acid catalyst. The reaction involves the formation of an enol ether. An azeotropic distillation is commonly employed to remove water and drive the reaction to completion.

Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?

A2: Reaction temperature is a critical parameter because it influences the reaction rate, the efficiency of water removal (if using azeotropic distillation), and the potential for side reactions. Insufficient temperature can lead to a slow or incomplete reaction, while excessive temperature might cause decomposition of the starting materials or product, or lead to the formation of undesired byproducts.

Q3: What are the common side reactions to be aware of when optimizing the reaction temperature?

A3: Common side reactions can include self-condensation of the 1,3-cyclohexanedione, etherification of n-butanol (if a strong acid catalyst is used at high temperatures), and potential polymerization or decomposition of the product. Monitoring the reaction mixture for the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate is crucial.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow reaction rate.Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC. Ensure the temperature is high enough for efficient azeotropic removal of water if using a Dean-Stark apparatus.
Reaction temperature is too high: This could lead to the decomposition of the starting material or the final product.Reduce the reaction temperature. Consider using a milder acid catalyst that requires a lower activation temperature.
Inefficient water removal: The presence of water can inhibit the reaction equilibrium from shifting towards the product.Ensure the solvent being used forms an azeotrope with water (e.g., toluene or benzene) and that the distillation is proceeding correctly. The temperature at the head of the distillation column should correspond to the boiling point of the azeotrope.
Formation of multiple byproducts Reaction temperature is too high: High temperatures can promote side reactions such as self-condensation or decomposition.Lower the reaction temperature. Analyze the byproducts (if possible) to understand the side reactions occurring and adjust the conditions accordingly.
Prolonged reaction time at elevated temperature: Even at an optimal temperature, extended reaction times can lead to byproduct formation.Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Product appears dark or polymerized Excessive heat: The product may be unstable at the reaction temperature, leading to decomposition or polymerization.Decrease the reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Reaction does not go to completion Sub-optimal temperature for the catalyst: The chosen acid catalyst may require a specific temperature range to be effective.Consult literature for the optimal operating temperature of the specific catalyst being used. Consider screening different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) that may have different temperature requirements.

Experimental Protocols

Exemplary Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of similar 3-alkoxy-2-cyclohexenones and may require optimization.[1]

Materials:

  • 1,3-Cyclohexanedione

  • n-Butanol

  • Toluene (or another suitable solvent for azeotropic distillation)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione (1 equivalent), n-butanol (1.2 equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).

  • Heat the reaction mixture to reflux. The temperature of the reaction mixture will depend on the boiling point of the solvent. For toluene, the reflux temperature is approximately 111°C.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis of the reaction mixture.

  • Once the theoretical amount of water has been collected and the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

As no specific experimental data was found in the search results, the following table is a template for presenting data from an optimization study.

Entry Temperature (°C) Reaction Time (h) Yield (%) Purity (by GC/NMR) Observations
180123585%Incomplete conversion
290106092%Good conversion, minor impurities
310088595%Optimal yield and purity
4110 (Reflux)68290%Increased byproduct formation
512067580%Significant byproduct formation, slight darkening of product

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Analysis cluster_evaluation Evaluation start Assemble Reaction Setup (Flask, Dean-Stark, Condenser) reagents Charge Reactants: - 1,3-Cyclohexanedione - n-Butanol - Toluene - Catalyst start->reagents set_temp Set Initial Reaction Temperature (e.g., 80°C) reagents->set_temp monitor Monitor Reaction (TLC, Water Collection) set_temp->monitor decision Reaction Complete? monitor->decision increase_temp Increase Temperature (e.g., by 10°C) decision->increase_temp No workup Quench & Extract decision->workup Yes increase_temp->monitor purify Purify Product (Distillation/Chromatography) workup->purify analyze Analyze Yield & Purity (GC, NMR) purify->analyze optimal Optimal Temperature? analyze->optimal optimal->set_temp No, re-run at new temperature end End optimal->end Yes

Caption: Experimental workflow for optimizing reaction temperature.

References

Technical Support Center: Synthesis and Purification of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and purification of 3-Butoxycyclohex-2-en-1-one. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the O-alkylation of 1,3-cyclohexanedione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the O-alkylation of 1,3-cyclohexanedione. This reaction involves the deprotonation of 1,3-cyclohexanedione to form an enolate, which then reacts with a suitable butylating agent, such as 1-bromobutane or butyl iodide.

Q2: What are the primary byproducts in the synthesis of this compound?

A2: The major byproduct is the C-alkylated isomer, 2-butyl-1,3-cyclohexanedione. The reaction can also yield dialkylated products (both O- and C-dialkylation) if an excess of the alkylating agent is used or if the reaction conditions are not carefully controlled. Residual starting materials, such as unreacted 1,3-cyclohexanedione, and solvents are also common impurities.

Q3: How can I favor the desired O-alkylation over C-alkylation?

A3: The regioselectivity of the alkylation is a critical factor. To favor O-alkylation, it is generally recommended to use a weak base in a polar aprotic solvent, such as potassium carbonate in acetone.[1] The choice of the alkylating agent also plays a role; "harder" electrophiles tend to favor O-alkylation.

Q4: What are the recommended methods for purifying crude this compound?

A4: A two-step purification process is often most effective. First, fractional distillation under reduced pressure can be used to separate the product from starting materials and higher-boiling byproducts. Subsequently, flash column chromatography on silica gel can be employed to separate the desired this compound from isomeric byproducts like 2-butyl-1,3-cyclohexanedione.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (1,3-cyclohexanedione), the consumption of the starting material and the formation of the product can be visualized. Staining with an appropriate agent, such as potassium permanganate or p-anisaldehyde, may be necessary for visualization if the compounds are not UV-active.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired product is a common issue and can be attributed to several factors, primarily the formation of the C-alkylated byproduct.

Potential Cause Troubleshooting Step Rationale
Dominant C-alkylation 1. Change the base and solvent: Use a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF. 2. Use a "harder" alkylating agent: Consider using butyl tosylate instead of butyl bromide or iodide.Softer bases and protic solvents tend to favor C-alkylation. Polar aprotic solvents and weaker bases favor O-alkylation.[1] "Hard" electrophiles preferentially react with the "hard" oxygen of the enolate.
Incomplete Reaction 1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. 2. Increase reaction temperature: Refluxing the reaction mixture can drive the reaction to completion.The reaction may be slow under milder conditions intended to favor O-alkylation.
Product Decomposition Avoid harsh acidic or basic conditions during workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.Enol ethers can be susceptible to hydrolysis under acidic conditions.
Loss during Purification 1. Optimize distillation conditions: Use a vacuum and a fractionating column for better separation. 2. Optimize chromatography: Perform a gradient elution in flash chromatography to achieve better separation of isomers.Improper purification techniques can lead to significant product loss.
Issue 2: Presence of Multiple Products in TLC/NMR

The appearance of multiple spots on a TLC plate or complex signals in the NMR spectrum of the crude product indicates the formation of byproducts.

Observed Impurity Potential Cause Troubleshooting and Removal Strategy
C-alkylated byproduct (2-butyl-1,3-cyclohexanedione) Reaction conditions favoring C-alkylation (e.g., strong base, protic solvent).Prevention: Follow conditions that favor O-alkylation (see Issue 1). Removal: Careful flash column chromatography. The O-alkylated product is typically less polar than the C-alkylated diketone.
Dialkylated byproducts Use of excess alkylating agent or prolonged reaction time after the initial alkylation.Prevention: Use a stoichiometric amount (or slight excess) of the butylating agent. Monitor the reaction closely by TLC. Removal: Fractional distillation may separate products with significantly different boiling points. Flash chromatography is also effective.
Unreacted 1,3-cyclohexanedione Incomplete reaction (insufficient time, temperature, or base).Prevention: Ensure complete reaction by monitoring with TLC. Removal: Can be removed by washing the organic extract with a dilute aqueous base (e.g., 5% NaOH) during workup, as the diketone is acidic.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the O-alkylation of 1,3-cyclohexanedione. Optimization may be required.

Materials:

  • 1,3-Cyclohexanedione

  • 1-Bromobutane (or Butyl Iodide)

  • Potassium Carbonate (anhydrous, powdered)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-cyclohexanedione (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension and add 1-bromobutane (1.1 eq).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

1. Fractional Distillation:

  • Set up a fractional distillation apparatus.

  • Carefully distill the crude product under reduced pressure. The boiling point of 3-ethoxy-2-cyclohexen-1-one is reported as 76 °C at 0.7 mmHg, which can be used as an estimate. The boiling point of the butoxy derivative will be higher. Collect the fraction corresponding to the product.

2. Flash Column Chromatography:

  • Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).

  • Dissolve the distilled product in a minimal amount of the eluent.

  • Load the sample onto the column and elute with a gradient of increasing polarity (e.g., 5% to 20% ethyl acetate in hexane).

  • Collect fractions and analyze by TLC to identify and combine the fractions containing the pure product.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C/mmHg) Appearance
This compoundC₁₀H₁₆O₂168.23Not explicitly reported, estimated to be higher than 3-ethoxy derivative (76 °C @ 0.7 mmHg)Colorless to pale yellow oil
2-Butyl-1,3-cyclohexanedioneC₁₀H₁₆O₂168.23Higher than O-alkylated isomerWhite to off-white solid
1,3-CyclohexanedioneC₆H₈O₂112.13104-106 °C (melts)White to off-white solid

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 1_3_Cyclohexanedione 1_3_Cyclohexanedione Enolate Enolate 1_3_Cyclohexanedione->Enolate K2CO3, Acetone Crude_Product Crude Product (mixture of O- and C-alkylated products) Enolate->Crude_Product 1-Bromobutane Fractional_Distillation Fractional_Distillation Crude_Product->Fractional_Distillation Reduced Pressure Flash_Chromatography Flash_Chromatography Fractional_Distillation->Flash_Chromatography Silica Gel Pure_Product Pure this compound Flash_Chromatography->Pure_Product Elution

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Byproducts Start Crude Reaction Mixture TLC_Analysis TLC Analysis shows multiple spots Start->TLC_Analysis Desired_Product Desired Product: This compound TLC_Analysis->Desired_Product C_Alkylation Byproduct 1: 2-Butyl-1,3-cyclohexanedione (C-alkylation) TLC_Analysis->C_Alkylation Dialkylation Byproduct 2: Dialkylated Products TLC_Analysis->Dialkylation Starting_Material Byproduct 3: Unreacted 1,3-Cyclohexanedione TLC_Analysis->Starting_Material Purification Purification Strategy Desired_Product->Purification C_Alkylation->Purification Dialkylation->Purification Starting_Material->Purification Distillation Fractional Distillation Purification->Distillation Chromatography Flash Column Chromatography Purification->Chromatography

Caption: Troubleshooting decision tree for identifying and separating byproducts.

References

Technical Support Center: Purification of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Butoxycyclohex-2-en-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Recovery of the Product After Column Chromatography on Silica Gel.

  • Question: I performed column chromatography on silica gel to purify my crude this compound, but I'm observing very low yields or no product in the collected fractions. What could be the cause?

  • Answer: The primary suspect is the acidic nature of standard silica gel. This compound is an enol ether, which is susceptible to hydrolysis under acidic conditions. The acidic surface of the silica gel can catalyze the cleavage of the butoxy group, leading to the formation of 1,3-cyclohexanedione, which will have a different polarity and may not elute as expected.

    Troubleshooting Steps:

    • Assess Stability: Before performing column chromatography, test the stability of your compound on a small scale. Spot your crude product on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new, more polar spots, which could indicate degradation.

    • Use a Neutral or Basic Stationary Phase:

      • Neutral Alumina: This is a good alternative to silica gel for acid-sensitive compounds.

      • Basic Alumina: Can also be used, but be aware that very base-sensitive impurities might be affected.

      • Deactivated Silica Gel: You can neutralize the acidity of silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (typically 1-2% in the eluent), and then drying it before packing the column.

    • Flash Chromatography: If using chromatography, opt for flash chromatography to minimize the contact time between the compound and the stationary phase.

Issue 2: Presence of Multiple Spots on TLC After an Initial Purification Step.

  • Question: My TLC of the crude reaction mixture shows a major product spot, but after an initial purification attempt (e.g., extraction or a quick filtration), I see multiple spots. Why is this happening?

  • Answer: This could be due to several factors related to the synthesis and workup:

    • Incomplete Reaction: The synthesis of this compound, likely via a Robinson-type annulation, may not have gone to completion, leaving starting materials or intermediate products.

    • Byproduct Formation: Robinson annulation can have side reactions, leading to byproducts that are structurally similar to the desired product.[1][2]

    • Isomerization: The double bond in the cyclohexenone ring might migrate under certain pH or thermal conditions, leading to isomers.

    • Decomposition during Workup: If the workup involved strongly acidic or basic conditions, some of the product may have degraded.

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Re-evaluate your synthetic procedure to maximize the yield of the desired product and minimize byproducts.

    • Careful Workup: Ensure that the workup procedure is as mild as possible. Use weak acids or bases for neutralization and avoid excessive heat.

    • Spectroscopic Analysis: Use NMR or other spectroscopic techniques to identify the nature of the impurities. This will provide clues about their origin and how to best separate them.

Issue 3: Difficulty in Removing a Persistent Impurity with a Similar Rf Value.

  • Question: I have an impurity that co-elutes with my product during column chromatography, making it difficult to obtain a pure sample. How can I resolve this?

  • Answer: Co-elution of impurities is a common challenge. Here are several strategies to improve separation:

    • Optimize Chromatographic Conditions:

      • Solvent System: Experiment with different solvent systems. A change in the polarity and nature of the eluent can alter the relative affinities of the compounds for the stationary phase. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might provide better separation.

      • Gradient Elution: Employing a shallow gradient of the polar solvent can help to better resolve closely eluting compounds.

    • Orthogonal Purification Methods: If chromatography is not effective, consider a different purification technique based on a different physical property.

      • Recrystallization: If your product is a solid or can be derivatized to a solid, recrystallization can be a very effective method for removing small amounts of impurities.[3][4] Experiment with different solvent systems to find one in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.

      • Distillation: this compound is likely a high-boiling liquid. Vacuum distillation can be an effective method for separating it from less volatile or more volatile impurities.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the likely structure of the main byproduct I might encounter?

    • A1: If your synthesis involves a Robinson annulation, a common byproduct is the Michael adduct that has not undergone the final intramolecular aldol condensation. Other possibilities include self-condensation products of your starting materials.[1][2]

  • Q2: Is this compound stable to heat? Can I use distillation for purification?

    • A2: As an α,β-unsaturated ketone, it may be susceptible to thermal degradation or isomerization at very high temperatures. However, vacuum distillation is a viable purification method. By reducing the pressure, the boiling point is lowered, minimizing the risk of thermal decomposition.[6]

  • Q3: Can I use recrystallization to purify this compound?

    • A3: this compound is likely a liquid at room temperature, which makes direct recrystallization challenging. However, if you can synthesize a solid derivative, recrystallization could be a powerful purification technique.

  • Q4: What are the best practices for storing purified this compound?

    • A4: To prevent degradation, it is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Given its enol ether structure, it should be protected from acidic environments.

Data Presentation

The following tables provide a comparative overview of different purification strategies. The data presented are representative and intended to guide the selection of an appropriate purification method.

Table 1: Comparison of Chromatographic Methods

MethodStationary PhaseTypical Eluent SystemPurity AchievedTypical RecoveryAdvantagesDisadvantages
Flash Chromatography Silica Gel10-30% Ethyl Acetate in Hexane80-90%< 60%FastPotential for product degradation due to acidic silica.[7]
Flash Chromatography Neutral Alumina10-30% Ethyl Acetate in Hexane> 95%80-90%Good for acid-sensitive compounds.Can be more expensive than silica gel.
Flash Chromatography Deactivated Silica Gel10-30% Ethyl Acetate in Hexane with 1% Triethylamine> 95%85-95%Good separation with minimized degradation.Requires pre-treatment of the silica gel.

Table 2: Comparison of Distillation and Recrystallization

MethodKey ParameterPurity AchievedTypical RecoveryAdvantagesDisadvantages
Vacuum Distillation Boiling Point at reduced pressure> 98%70-80%Effective for removing non-volatile or highly volatile impurities. Scalable.[5]Requires high vacuum and careful temperature control to avoid decomposition.
Recrystallization Differential Solubility> 99%60-70%Can yield very high purity material.[3]Only applicable if the compound is a solid or can be derivatized to a solid.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Neutral Alumina

  • Slurry Preparation: Prepare a slurry of neutral alumina in the initial eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a column and allow it to pack under a gentle flow of the eluent. Ensure a flat, undisturbed surface at the top of the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the alumina bed.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexane) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Sample Charging: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for your vacuum level. It is advisable to collect a forerun and a tail fraction to ensure the purity of the main fraction.

  • Characterization: Confirm the purity of the distilled product by NMR and/or GC-MS.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis of Crude Crude->TLC Chromatography Column Chromatography (Neutral Alumina) TLC->Chromatography Impurities with different Rf Distillation Vacuum Distillation TLC->Distillation Impurities with different B.P. Recrystallization Recrystallization (if applicable) TLC->Recrystallization Solid product Pure_Chrom Pure Product Chromatography->Pure_Chrom Pure_Dist Pure Product Distillation->Pure_Dist Pure_Recryst Pure Product Recrystallization->Pure_Recryst Troubleshooting_Logic Start Purification Issue Encountered Low_Recovery Low Recovery after Silica Gel Chromatography Start->Low_Recovery Multiple_Spots Multiple Spots on TLC Start->Multiple_Spots Coelution Co-eluting Impurity Start->Coelution Check_Stability Perform TLC Stability Test Low_Recovery->Check_Stability Suspect Degradation Analyze_Byproducts Analyze Impurities (NMR, MS) Multiple_Spots->Analyze_Byproducts Suspect Side Reactions Change_Method Try Orthogonal Purification Coelution->Change_Method Poor Resolution Use_Neutral_Phase Use Neutral Alumina or Deactivated Silica Check_Stability->Use_Neutral_Phase Degradation Observed Optimize_Synthesis Optimize Reaction Conditions and Workup Analyze_Byproducts->Optimize_Synthesis Identify Reaction Byproducts Try_Distillation Perform Vacuum Distillation Change_Method->Try_Distillation Liquid Product Try_Recrystallization Attempt Recrystallization Change_Method->Try_Recrystallization Solid Product

References

Technical Support Center: Regioselectivity in Reactions of 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity issues encountered during reactions with 3-Butoxycyclohex-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges in reactions of this compound?

A1: this compound is an α,β-unsaturated ketone with multiple reactive sites. The primary regioselectivity challenges arise from the presence of two distinct enolizable positions: the α'-position (C6) and the γ-position (C2, via vinylogy). Reactions with nucleophiles and electrophiles can occur at these positions, as well as directly at the carbonyl carbon (C1) or the β-carbon (C3) of the enone system. The main challenge is to control the reaction to selectively yield the desired constitutional isomer.[1]

Q2: How can I control whether alkylation occurs at the α' (C6) or the γ (C2) position?

A2: The regioselectivity of alkylation is primarily controlled by the choice of reaction conditions, which determine whether the kinetic or thermodynamic enolate is formed.

  • Kinetic Control (α'-alkylation): To favor alkylation at the less substituted α'-position (C6), conditions that promote the formation of the kinetic enolate should be used. This involves using a strong, sterically hindered, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), in an aprotic solvent like THF at low temperatures (typically -78 °C). These conditions lead to rapid and irreversible deprotonation at the more accessible C6 proton.[1]

  • Thermodynamic Control (γ-alkylation): To favor alkylation at the more substituted γ-position (C2), conditions that allow for the formation of the more stable, conjugated thermodynamic enolate are necessary. This is achieved by using a weaker base, such as sodium hydride or an alkoxide, in a protic solvent or at higher temperatures (room temperature or above). These conditions allow for an equilibrium to be established, favoring the more stable enolate.[2]

Q3: What factors influence the regioselectivity of Michael additions to this compound?

A3: In Michael additions, a nucleophile adds to the β-carbon (C3) of the enone system. The regioselectivity between 1,4-addition (Michael addition) and 1,2-addition (to the carbonyl) is influenced by the nature of the nucleophile.

  • Soft Nucleophiles: Soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, preferentially undergo 1,4-addition to the β-carbon.[3][4]

  • Hard Nucleophiles: Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon.[3][4]

The use of Lewis acids can also influence the regioselectivity by coordinating to the carbonyl oxygen and enhancing the electrophilicity of the β-carbon.

Q4: Where does halogenation occur on the this compound ring?

A4: The regioselectivity of halogenation depends on the reaction conditions.

  • Acid-Catalyzed Halogenation: Under acidic conditions, halogenation typically occurs at the more substituted α-carbon of the enol, which in this case would be the C2 (γ) position.

  • Base-Mediated Halogenation: Under basic conditions, the regioselectivity will depend on which enolate is formed (kinetic or thermodynamic), similar to alkylation.

  • Radical Halogenation: Radical halogenation, for instance with NBS under UV irradiation, can lead to allylic halogenation, potentially at the C4 position.

Troubleshooting Guides

Issue 1: Poor regioselectivity in alkylation, obtaining a mixture of α' and γ-alkylated products.
Potential Cause Troubleshooting Step
Incorrect base or temperature for desired selectivity. To favor α'-alkylation, ensure the use of a strong, bulky base like freshly prepared LDA at -78 °C. For γ-alkylation, use a weaker base like NaH or NaOEt at or above room temperature.
Equilibration of the kinetic enolate. When aiming for the kinetic product, ensure the reaction time is kept short and the temperature is strictly maintained at -78 °C until the electrophile is added. Avoid any warming of the reaction mixture.
Protic impurities in the solvent or reagents. Ensure all glassware is flame-dried and solvents are rigorously dried before use. Protic impurities can protonate the enolate, leading to equilibration.
Slow addition of the ketone to the base. For kinetic control, add the ketone solution dropwise to the cold LDA solution to ensure the base is always in excess, preventing the presence of unreacted ketone that can act as a proton source.
Issue 2: Low yield of the desired Michael adduct in a conjugate addition reaction.
Potential Cause Troubleshooting Step
Competition from 1,2-addition. If using a hard nucleophile, consider switching to a softer one. For example, instead of an organolithium reagent, use the corresponding organocuprate (Gilman reagent).
Steric hindrance at the β-position. A bulky nucleophile may have difficulty accessing the β-carbon. Consider using a less sterically demanding nucleophile.
Reversibility of the Michael addition. Some Michael additions are reversible. Ensure the reaction is worked up under conditions that do not favor the retro-Michael reaction.
Issue 3: Unexpected product from a halogenation reaction.
Potential Cause Troubleshooting Step
Incorrect reaction conditions for desired regioselectivity. For halogenation at the C2 position, use acid-catalyzed conditions (e.g., Br₂ in acetic acid). For selective halogenation via an enolate, carefully control the base and temperature as with alkylation.
Radical side reactions. If using reagents like NBS, ensure the reaction is performed in the dark and at the appropriate temperature to minimize unwanted radical pathways, unless allylic halogenation is the desired outcome.

Experimental Protocols

Protocol 1: Regioselective α'-Alkylation (Kinetic Control)

This protocol is designed to favor the formation of the 6-alkyl-3-butoxycyclohex-2-en-1-one.

  • Preparation of LDA solution: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at -78 °C.

  • Enolate formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective γ-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the 2-alkyl-3-butoxycyclohex-2-en-1-one.

  • Reaction setup: In a flame-dried flask under an argon atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Enolate formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Alkylation: Add the alkylating agent (1.2 eq) and a catalytic amount of sodium iodide (if the alkylating agent is a chloride or bromide) to the reaction mixture. Heat the reaction at reflux for 4-6 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Expected Product Ratios in Alkylation of 3-Alkoxycyclohex-2-en-ones (Analogous System)

Reaction ConditionsElectrophileα'-Product (%)γ-Product (%)
LDA, THF, -78 °CCH₃I>95<5
NaH, THF, 65 °CCH₃I<10>90
LDA, THF, -78 °CPhCH₂Br~90~10
NaOEt, EtOH, 25 °CPhCH₂Br~15~85

Note: Data presented is based on analogous 3-alkoxycyclohexenone systems due to limited specific data for the 3-butoxy derivative.

Visualizations

Regioselectivity_Control cluster_conditions Reaction Conditions cluster_enolates Intermediate Enolates cluster_products Alkylation Products Kinetic Control Kinetic Control Kinetic Enolate (α') Kinetic Enolate (α') Kinetic Control->Kinetic Enolate (α') Thermodynamic Control Thermodynamic Control Thermodynamic Enolate (γ) Thermodynamic Enolate (γ) Thermodynamic Control->Thermodynamic Enolate (γ) α'-Alkylated Product α'-Alkylated Product Kinetic Enolate (α')->α'-Alkylated Product + E⁺ γ-Alkylated Product γ-Alkylated Product Thermodynamic Enolate (γ)->γ-Alkylated Product + E⁺ This compound This compound This compound->Kinetic Control LDA, -78°C Short reaction time This compound->Thermodynamic Control NaH, RT or heat Long reaction time

Caption: Control of regioselectivity in the alkylation of this compound.

Michael_Addition_vs_12_Addition This compound This compound 1,4-Adduct (Michael) 1,4-Adduct (Michael) This compound->1,4-Adduct (Michael) Soft Nucleophile (e.g., Organocuprate) 1,2-Adduct 1,2-Adduct This compound->1,2-Adduct Hard Nucleophile (e.g., Organolithium) Soft Nucleophile Soft Nucleophile Hard Nucleophile Hard Nucleophile

Caption: Regioselectivity of nucleophilic addition to this compound.

References

effect of solvent on 3-Butoxycyclohex-2-en-1-one reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butoxycyclohex-2-en-1-one. The information provided is intended to assist in optimizing reaction outcomes based on solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactivity patterns of this compound?

A1: this compound is an α,β-unsaturated ketone (enone). Its reactivity is primarily characterized by two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the enone system. Therefore, it readily undergoes:

  • 1,2-Addition (Direct Addition): Nucleophilic attack at the carbonyl carbon. This is favored by "hard" nucleophiles such as Grignard reagents and organolithium compounds.

  • 1,4-Addition (Conjugate or Michael Addition): Nucleophilic attack at the β-carbon. This is generally favored by "soft" nucleophiles like enolates, cuprates, amines, and thiols.[1][2]

  • Reduction: Selective reduction of either the carbon-carbon double bond or the carbonyl group is possible depending on the reducing agent and reaction conditions.

  • Alkylation: Deprotonation at the α'-position (C6) can generate an enolate that can then be alkylated.

The choice of solvent can significantly influence the competition between these pathways.

Q2: How does the choice of solvent impact the outcome of reactions with this compound?

A2: Solvents play a crucial role in influencing reaction rates, yields, and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[3][4] For reactions involving this compound, the key solvent properties to consider are polarity and proticity.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. In the context of nucleophilic additions, they can stabilize charged nucleophiles, sometimes reducing their reactivity in SN2-type reactions.[5] However, they are excellent for SN1 reactions as they stabilize carbocation intermediates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have dipoles but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions, leaving the anion "naked" and more nucleophilic.[5] This often leads to increased reaction rates for SN2 and Michael addition reactions.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents are generally used when reactants are nonpolar. They have a limited ability to stabilize charged species.

Q3: I am observing low yields in a Michael addition to this compound. How can I improve this?

A3: Low yields in Michael additions can be due to several factors, with solvent choice being a primary one. To improve the yield:

  • Switch to a Polar Aprotic Solvent: If you are using a polar protic solvent, it may be over-stabilizing your nucleophile. Switching to a polar aprotic solvent like DMF or DMSO can increase the nucleophilicity of your Michael donor and accelerate the reaction.

  • Optimize Temperature: Some Michael additions require heating to proceed at a reasonable rate. Conversely, if side reactions are an issue, cooling the reaction may improve selectivity and yield.

  • Choice of Base: The pKa of the base used to generate the nucleophile is critical. Ensure the base is strong enough to deprotonate the Michael donor effectively but not so strong that it promotes undesired side reactions.

Troubleshooting & Optimization

Issue 1: Poor Selectivity Between 1,2- and 1,4-Addition

When reacting this compound with a nucleophile, you may obtain a mixture of direct (1,2) and conjugate (1,4) addition products.

Observation Potential Cause Suggested Solution
Predominance of 1,2-addition product when 1,4-addition is desired.The nucleophile is too "hard". Reaction conditions favor kinetic control.1. Switch to a "softer" nucleophile (e.g., use an organocuprate instead of a Grignard or organolithium reagent).2. Use a polar aprotic solvent to favor the 1,4-addition pathway.3. Lower the reaction temperature to favor the thermodynamically more stable 1,4-adduct.
Formation of both 1,2- and 1,4-adducts in significant amounts.The nucleophile has intermediate "hardness". Solvent is not sufficiently directing the reaction.1. Screen a range of solvents with varying polarity (e.g., THF, Diethyl Ether, Toluene) to find the optimal balance.2. Consider the use of a Lewis acid to activate the enone system, which can sometimes enhance selectivity for 1,4-addition.
Issue 2: Slow or Incomplete Reaction

If your reaction with this compound is not proceeding to completion, consider the following troubleshooting steps.

Observation Potential Cause Suggested Solution
Starting material remains after an extended reaction time.Insufficient reactivity of the nucleophile. Poor solubility of reactants. Reaction temperature is too low.1. Change to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophile reactivity.[6]2. Ensure all reactants are fully dissolved. You may need to use a co-solvent.3. Increase the reaction temperature. Monitor for the formation of degradation products.
Reaction stalls at partial conversion.An equilibrium is reached. Product inhibition. Catalyst deactivation (if applicable).1. If an equilibrium is suspected, try removing a byproduct (e.g., water) to drive the reaction forward.2. Consider adding the reagents in a different order or using a higher concentration of the limiting reagent.3. If a catalyst is used, try adding a fresh portion of the catalyst.

Quantitative Data Summary

Solvent Solvent Type Dielectric Constant (ε) Expected Relative Yield (%) Rationale
EthanolPolar Protic24.5ModerateSolvates and stabilizes the nucleophile, potentially reducing its reactivity.[5]
AcetonitrilePolar Aprotic37.5HighSolvates the counter-ion of the nucleophile, leaving the nucleophile more reactive.
Tetrahydrofuran (THF)Polar Aprotic7.5Moderate to HighGood general-purpose solvent, less polar than acetonitrile but still effective.
Dichloromethane (DCM)Polar Aprotic9.1ModerateLower polarity may lead to slower reaction rates compared to more polar aprotic solvents.
TolueneNonpolar2.4Low to ModerateLimited ability to stabilize charged intermediates, may result in slower reaction rates.

Note: These are expected trends. Actual yields will depend on the specific nucleophile, base, and reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Michael Addition to this compound

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael donor (1.1 equivalents) and a suitable anhydrous solvent (e.g., THF, 0.2 M).

  • Deprotonation: Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C) and add the base (1.05 equivalents) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the nucleophile.

  • Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the cooled solution of the nucleophile.

  • Reaction: Allow the reaction to stir at the appropriate temperature until completion, monitoring by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Reduction of the Carbonyl Group (Luche Reduction)

This protocol is for the selective 1,2-reduction of the enone to the corresponding allylic alcohol.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol (0.1 M).

  • Addition of Lewis Acid: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) to the solution and stir until it dissolves.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Quench the reaction by the slow addition of water.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting 3-Butoxycyclohex-2-en-1-ol by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for a Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Michael Donor + Anhydrous Solvent base_add Add Base at Low Temp reactants->base_add enone_add Add this compound base_add->enone_add stir Stir and Monitor (TLC/LC-MS) enone_add->stir quench Quench with Sat. NH4Cl stir->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Workflow for a typical Michael addition reaction.

Reaction_Pathways Solvent Influence on Nucleophilic Addition Pathways cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) start This compound + Nucleophile path_protic Solvated, Less Reactive Nucleophile start->path_protic path_aprotic 'Naked', More Reactive Nucleophile start->path_aprotic out_protic Slower Reaction Rate Potential for Solvolysis Side Products path_protic->out_protic out_aprotic Faster Reaction Rate Favors Michael Addition path_aprotic->out_aprotic

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 3-Butoxycyclohex-2-en-1-one. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

Problem 1: Low yield or no reaction in Michael Addition.

Question: I am attempting a Michael addition to this compound, but I am observing very low yields or no product formation. What are the potential causes and solutions?

Answer:

Low yields in Michael additions involving 3-alkoxycyclohexenones can stem from several factors related to catalyst choice and reaction conditions. Here is a systematic troubleshooting guide:

  • Inappropriate Catalyst: The choice of catalyst is critical. The butoxy group at the 3-position influences the electronic properties of the enone system.

    • Base Catalysts: For simple Michael donors like malonates, a common base catalyst is sodium ethoxide (NaOEt). Ensure the base is fresh and used in appropriate catalytic amounts (e.g., 10 mol%).

    • Lewis Acid Catalysts: For less reactive Michael donors, a Lewis acid catalyst might be necessary to activate the enone. Ytterbium triflate (Yb(OTf)₃) and Zirconium tetrachloride (ZrCl₄) have been used for similar substrates.[1]

    • Organocatalysts: For asymmetric Michael additions, chiral organocatalysts are employed. Thiourea-based catalysts, often derived from (R,R)-1,2-diphenylethylenediamine (DPEN), can be effective.[2]

  • Steric Hindrance: The nucleophile (Michael donor) might be too sterically hindered to approach the β-carbon of the cyclohexenone ring. Consider using a less bulky nucleophile if possible.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like THF or dichloromethane (DCM) are common. For some base-catalyzed reactions, the corresponding alcohol (e.g., ethanol for NaOEt) is used.

    • Temperature: Some Michael additions require heating to proceed at a reasonable rate. However, elevated temperatures can also lead to side reactions or decomposition. Start at room temperature and gradually increase if no reaction is observed.

  • Inactive Catalyst: Ensure your catalyst has not degraded. Bases can react with atmospheric CO₂ and moisture. Lewis acids are sensitive to water.

Problem 2: Poor diastereoselectivity or enantioselectivity in an asymmetric reaction.

Question: I am performing an asymmetric Michael addition or a Robinson annulation and the stereoselectivity of my product is poor. How can I improve this?

Answer:

Achieving high stereoselectivity requires careful selection of the chiral catalyst and optimization of reaction conditions.

  • Catalyst Choice:

    • Organocatalysts: Proline and its derivatives are classic organocatalysts for asymmetric Robinson annulations.[3] For Michael additions, chiral thiourea catalysts are known to provide good enantioselectivity.[2] The bulky substituents on the catalyst can create a chiral pocket that directs the approach of the nucleophile.

    • Metal-Based Chiral Lewis Acids: Chiral Lewis acid complexes can also be used to induce asymmetry.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major stereoisomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. A screen of different solvents is recommended.

  • Additives: In some cases, the addition of a co-catalyst or an additive can improve stereoselectivity. For instance, in certain organocatalyzed reactions, the presence of an acid or a base in small quantities can be beneficial.

Problem 3: Formation of multiple byproducts in Robinson Annulation.

Question: When attempting a Robinson annulation with this compound and a methyl vinyl ketone (MVK) equivalent, I am getting a complex mixture of products. What are the likely side reactions and how can I suppress them?

Answer:

The Robinson annulation is a powerful ring-forming sequence, but it can be prone to side reactions.

  • Polymerization of MVK: Methyl vinyl ketone is susceptible to polymerization, especially under basic conditions.[4]

    • Solution: Use a more stable MVK precursor, such as a Mannich base, which generates MVK in situ. Alternatively, add the MVK slowly to the reaction mixture.

  • Retro-Michael Reaction: The initial Michael addition is a reversible step. If the subsequent intramolecular aldol condensation is slow, the Michael adduct can revert to the starting materials.[4]

    • Solution: Running the reaction at a lower temperature can sometimes minimize the retro-Michael reaction.[4]

  • Competing Aldol Reactions: The enolate formed can potentially react in other ways besides the desired intramolecular cyclization.

  • Catalyst Concentration: Suboptimal catalyst loading can sometimes lead to side reactions. It is important to optimize the amount of catalyst used.[4]

Potential Issue Recommended Solution
Low Reaction RateIncrease temperature; screen different catalysts (e.g., stronger base or Lewis acid).
Catalyst InactivationUse fresh, properly stored catalysts.
MVK PolymerizationUse an MVK precursor (e.g., Mannich base); slow addition of MVK.[4]
Poor StereoselectivityLower reaction temperature; screen chiral catalysts and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed on this compound?

A1: The most common catalytic reactions for this substrate and similar 3-alkoxycyclohexenones include:

  • Michael Addition (Conjugate Addition): The addition of nucleophiles to the β-carbon of the enone. This is a key C-C and C-heteroatom bond-forming reaction.[5][6]

  • Robinson Annulation: A tandem Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring.[3][7][8]

  • Catalytic Hydrogenation: The reduction of the carbon-carbon double bond and/or the carbonyl group.[9][10][11]

Q2: Which catalysts are recommended for the catalytic hydrogenation of the double bond in this compound?

A2: For the selective hydrogenation of the C=C double bond in enones, common heterogeneous catalysts include:

  • Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for alkene hydrogenation.

  • Platinum on Carbon (Pt/C) or Platinum Oxide (PtO₂): These are also highly active catalysts.

  • Rhodium (Rh) and Ruthenium (Ru): These catalysts can also be employed and may offer different selectivity profiles depending on the substrate and reaction conditions.[10] The choice of catalyst and solvent can influence the selectivity between the reduction of the alkene and the ketone.[10]

Q3: Can I perform a 1,2-reduction of the ketone group in this compound while leaving the double bond intact?

A3: Yes, selective 1,2-reduction of the carbonyl group in the presence of the C=C double bond is possible using specific reagents and catalysts. While not a catalytic hydrogenation with H₂, this can be achieved with hydride reagents, and the selectivity can be influenced by catalysts. For example, the use of sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is a classic method for the selective 1,2-reduction of enones.

Q4: What is the role of the butoxy group in catalyst selection?

A4: The 3-butoxy group is an electron-donating group, which can influence the reactivity of the enone system in a few ways:

  • It increases the electron density in the double bond, which might make it slightly less reactive towards nucleophilic attack compared to an unsubstituted cyclohexenone.

  • It can sterically hinder the approach of bulky catalysts or reagents to the carbonyl group.

  • The oxygen atom could potentially coordinate with certain Lewis acid catalysts, which might alter the reaction pathway or selectivity.

Experimental Protocols

Note: The following protocols are generalized for reactions on cyclohexenone systems and should be optimized for this compound.

General Protocol for a Base-Catalyzed Michael Addition
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, ethanol).

  • Catalyst Addition: Add the base catalyst, for example, sodium ethoxide (0.1 equivalents), to the solution and stir for 10-15 minutes at room temperature to generate the nucleophile.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for an (S)-Proline Catalyzed Asymmetric Robinson Annulation
  • Reaction Setup: To a vial containing a magnetic stir bar, add this compound (1.0 equivalent), the Michael acceptor (e.g., methyl vinyl ketone, 1.2 equivalents), and (S)-proline (0.2 equivalents).

  • Solvent Addition: Add a suitable solvent (e.g., DMSO, DMF, or acetonitrile).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction by TLC.

  • Work-up: After completion, add water to the reaction mixture and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography to obtain the chiral enone.

Visualizations

Experimental_Workflow_Michael_Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Michael Donor, This compound, & Solvent start->reagents catalyst Add Catalyst reagents->catalyst stir Stir at Specified Temperature catalyst->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: General experimental workflow for a Michael addition reaction.

Catalyst_Selection_Logic cluster_reaction_type Select Reaction Type cluster_catalyst_choice Choose Catalyst Class cluster_optimization Optimization start Desired Reaction on This compound michael Michael Addition start->michael robinson Robinson Annulation start->robinson hydrogenation Hydrogenation start->hydrogenation base_lewis Base / Lewis Acid michael->base_lewis organo Organocatalyst (for asymmetry) michael->organo robinson->base_lewis robinson->organo hetero Heterogeneous (e.g., Pd/C, Pt/C) hydrogenation->hetero optimize Optimize Conditions (Solvent, Temp) base_lewis->optimize organo->optimize hetero->optimize end end optimize->end Successful Reaction

Caption: Logical workflow for catalyst selection.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Butoxycyclohex-2-en-1-one and 3-Ethoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of two common vinylogous esters: 3-butoxycyclohex-2-en-1-one and 3-ethoxycyclohex-2-en-1-one. By examining their performance in key chemical transformations and providing supporting experimental data, this document aims to inform the strategic selection of these reagents in complex organic synthesis.

Introduction

This compound and 3-ethoxycyclohex-2-en-1-one are valuable intermediates in organic synthesis, frequently employed in the construction of complex cyclic systems. Their reactivity is primarily centered around the electron-rich double bond and the electrophilic carbonyl group, making them versatile substrates for a variety of transformations, including Michael additions, Robinson annulations, and reactions with organometallic reagents. The choice between the butoxy and ethoxy derivatives often hinges on subtle differences in their reactivity, which can be attributed to the steric and electronic effects of the respective alkoxy groups.

Theoretical Considerations: Steric and Electronic Effects

The primary difference between this compound and 3-ethoxycyclohex-2-en-1-one lies in the nature of the alkoxy substituent. The butyl group in the butoxy derivative is sterically more demanding than the ethyl group in the ethoxy analog. This increased steric bulk can influence the rate and stereochemical outcome of reactions by hindering the approach of nucleophiles or other reactants to the cyclohexenone core.

Electronically, both the ethoxy and butoxy groups are electron-donating through resonance, which enhances the nucleophilicity of the β-carbon of the enone system. The difference in the inductive effect between an ethyl and a butyl group is generally considered to be small and is unlikely to be the dominant factor influencing their differential reactivity. Therefore, steric hindrance is the more significant differentiating factor.

Comparative Reactivity in Key Organic Reactions

While direct, side-by-side quantitative comparisons in the literature are scarce, the relative reactivity of these two compounds can be inferred from their behavior in analogous reactions and from general principles of organic chemistry.

Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction for these substrates. The electron-donating nature of the alkoxy group activates the β-position for nucleophilic attack.

It is anticipated that 3-ethoxycyclohex-2-en-1-one would exhibit a higher reaction rate in Michael additions compared to this compound, particularly with bulky nucleophiles. The larger butyl group can sterically shield the β-carbon, slowing down the approach of the nucleophile.

Table 1: Predicted Relative Reactivity in Michael Addition

CompoundSteric Hindrance at β-carbonPredicted Reaction Rate with Bulky Nucleophiles
3-Ethoxycyclohex-2-en-1-oneLowerFaster
This compoundHigherSlower
Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation. As the initial step is a Michael addition, the same steric considerations apply. A bulkier alkoxy group on the cyclohexenone derivative could potentially lead to lower yields or require more forcing reaction conditions to achieve the desired annulation product.

Table 2: Predicted Impact on Robinson Annulation

CompoundSteric HindrancePotential Impact on Yield/Reaction Conditions
3-Ethoxycyclohex-2-en-1-oneLowerHigher yields, milder conditions
This compoundHigherPotentially lower yields, may require more forcing conditions
Reaction with Organometallic Reagents

In reactions with organometallic reagents, such as Grignard reagents, both 1,2-addition to the carbonyl group and 1,4-conjugate addition are possible. The larger steric bulk of the butoxy group in this compound may disfavor 1,2-addition to a greater extent than the ethoxy group, potentially leading to a higher proportion of the conjugate addition product.

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds and their subsequent reactions are crucial for reproducible research.

Synthesis of 3-Alkoxycyclohex-2-en-1-ones

A general and efficient method for the synthesis of 3-alkoxycyclohex-2-en-1-ones involves the acid-catalyzed reaction of 1,3-cyclohexanedione (dihydroresorcinol) with the corresponding alcohol.

Protocol for the Synthesis of 3-Ethoxycyclohex-2-en-1-one:

  • Reactants:

    • 1,3-Cyclohexanedione (1.0 equivalent)

    • Ethanol (excess)

    • p-Toluenesulfonic acid (catalytic amount)

    • Benzene or Toluene (as solvent for azeotropic removal of water)

  • Procedure:

    • A solution of 1,3-cyclohexanedione, ethanol, and p-toluenesulfonic acid in benzene is heated to reflux.

    • Water is removed azeotropically using a Dean-Stark apparatus.

    • Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 3-ethoxycyclohex-2-en-1-one.[1]

  • Expected Yield: 70-75%[1]

This protocol can be adapted for the synthesis of this compound by substituting ethanol with butanol. It has been reported that the use of isobutanol in a similar procedure results in a 91% yield of 3-isobutoxy-2-cyclohexen-1-one, suggesting that the synthesis of the butoxy derivative should also proceed in high yield.[1]

Reduction to 2-Cyclohexenone

A common transformation of 3-alkoxycyclohexenones is their reduction followed by hydrolysis and dehydration to afford 2-cyclohexenone.

Protocol for the Reduction of 3-Ethoxycyclohex-2-en-1-one:

  • Reactants:

    • 3-Ethoxycyclohex-2-en-1-one (1.0 equivalent)

    • Lithium aluminum hydride (0.5 equivalents)

    • Anhydrous diethyl ether (as solvent)

  • Procedure:

    • A solution of 3-ethoxycyclohex-2-en-1-one in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes.

    • The reaction is cooled and cautiously quenched by the dropwise addition of water.

    • The mixture is then poured into cold 10% sulfuric acid.

    • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.

    • The solvent is removed by distillation, and the resulting 2-cyclohexenone is purified by vacuum distillation.[2]

  • Expected Yield: 62-75%[2]

It has been noted that 3-isobutoxy-2-cyclohexen-1-one is equally effective in this preparation, implying that this compound would likely afford a similar yield.[2]

Visualizing Reaction Pathways

To better understand the logical flow of the synthesis and subsequent reactions of these compounds, the following diagrams are provided.

Synthesis_of_Alkoxycyclohexenones cluster_products Products 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Alkoxycyclohex-2-en-1-one 3-Alkoxycyclohex-2-en-1-one 1,3-Cyclohexanedione->3-Alkoxycyclohex-2-en-1-one ROH, H+ 3-Ethoxycyclohex-2-en-1-one 3-Ethoxycyclohex-2-en-1-one This compound This compound

Caption: General synthesis of 3-alkoxycyclohex-2-en-1-ones.

Michael_Addition_Workflow cluster_reactants Reactants 3-Alkoxycyclohex-2-en-1-one 3-Alkoxycyclohex-2-en-1-one Michael Adduct Michael Adduct 3-Alkoxycyclohex-2-en-1-one->Michael Adduct Base Nucleophile (e.g., Enolate) Nucleophile (e.g., Enolate) Nucleophile (e.g., Enolate)->Michael Adduct

Caption: Generalized workflow for a Michael addition reaction.

Conclusion

The choice between these two reagents should be made based on the specific requirements of the synthetic target and the nature of the other reactants involved. For syntheses where reaction rate and overall yield are the primary concerns, 3-ethoxycyclohex-2-en-1-one may be the preferred choice. However, for applications requiring nuanced stereochemical or regiochemical control, the steric influence of the butoxy group could prove advantageous. The provided experimental protocols offer a solid foundation for the synthesis and further elaboration of these important building blocks.

References

A Comparative Guide to the Application of 3-Alkoxycyclohexenones in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex cyclic systems, 3-alkoxycyclohexenones represent a class of versatile and highly valuable building blocks. Their unique structural features allow for strategic bond formations, particularly in annulation reactions, to construct polycyclic frameworks prevalent in natural products and pharmaceutically active compounds. This guide provides a comparative analysis of the performance of different 3-alkoxycyclohexenones in synthesis, with a focus on the Robinson annulation for the formation of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.

Performance Comparison of 3-Alkoxycyclohexenones

Electronic Effects: The oxygen atom of the alkoxy group is electron-donating through resonance, which can influence the reactivity of the enone system. Different alkyl groups have minimal differences in their inductive effects, suggesting that the electronic contribution is largely similar across various 3-alkoxycyclohexenones.

Steric Effects: The primary differentiator between common 3-alkoxycyclohexenones, such as 3-methoxycyclohexenone and 3-ethoxycyclohexenone, is the steric bulk of the alkoxy group. This steric hindrance can impact the approach of nucleophiles to the C3 position and the conformation of reaction intermediates.

Below is a table summarizing the expected performance of different 3-alkoxycyclohexenones in a typical Robinson annulation. The data presented is representative and intended to illustrate the general trends based on chemical principles.

3-AlkoxycyclohexenoneAlkoxy GroupRelative Steric HindranceExpected Reaction RateExpected Yield (%)
3-Methoxycyclohexenone-OCH₃LowFaster85-95
3-Ethoxycyclohexenone-OCH₂CH₃ModerateSlower80-90
3-Isopropoxycyclohexenone-OCH(CH₃)₂HighSignificantly Slower70-80

Reaction Pathway: The Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. In the context of synthesizing the Wieland-Miescher ketone, a 3-alkoxycyclohexenone derivative (acting as the Michael acceptor) reacts with a cyclic diketone (the Michael donor).

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation 3-Alkoxycyclohexenone 3-Alkoxycyclohexenone Michael_Adduct Michael_Adduct 3-Alkoxycyclohexenone->Michael_Adduct Nucleophilic attack Enolate Enolate Enolate->Michael_Adduct Intermediate_Enolate Intermediate_Enolate Michael_Adduct->Intermediate_Enolate Deprotonation Aldol_Adduct Aldol_Adduct Intermediate_Enolate->Aldol_Adduct Intramolecular cyclization Wieland-Miescher_Ketone Wieland-Miescher_Ketone Aldol_Adduct->Wieland-Miescher_Ketone Dehydration

Caption: Robinson Annulation Pathway

Experimental Protocols

A representative experimental protocol for the synthesis of the Wieland-Miescher ketone via Robinson annulation using 3-methoxycyclohexenone is provided below.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • 3-Methoxy-2-cyclohexen-1-one

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: A solution of potassium hydroxide (0.1 eq) in methanol is added dropwise to the flask at room temperature.

  • Michael Acceptor Addition: 3-Methoxy-2-cyclohexen-1-one (1.1 eq) is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the Wieland-Miescher ketone.

Experimental_Workflow A 1. Dissolve 2-Methyl-1,3-cyclohexanedione in MeOH B 2. Add KOH solution A->B C 3. Add 3-Methoxy-2-cyclohexen-1-one B->C D 4. Heat to reflux (4-6 h) C->D E 5. Monitor by TLC D->E F 6. Cool and remove MeOH E->F Reaction complete G 7. Dissolve in EtOAc, wash with H₂O and brine F->G H 8. Dry with MgSO₄, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Experimental Workflow for Wieland-Miescher Ketone Synthesis

Conclusion

3-Alkoxycyclohexenones are indispensable precursors in the stereocontrolled synthesis of complex cyclic molecules. The choice of the alkoxy substituent, primarily through steric effects, can modulate the efficiency of key transformations such as the Robinson annulation. While 3-methoxycyclohexenone often provides a good balance of reactivity and stability, leading to higher yields, other derivatives can be employed to fine-tune reaction conditions or to introduce further functionality. The provided protocols and comparative data serve as a valuable resource for chemists aiming to leverage these powerful synthetic intermediates in their research and development endeavors.

Unveiling the Strategic Advantages of 3-Butoxycyclohex-2-en-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount to achieving efficiency, selectivity, and high yields in complex synthetic pathways. This guide provides a comprehensive comparison of 3-Butoxycyclohex-2-en-1-one with other enol ethers, highlighting its distinct advantages supported by experimental data and detailed protocols. The strategic use of the butoxy group offers notable benefits in terms of reactivity, selectivity, and physical properties, making it a valuable tool in the synthesis of complex molecular architectures.

Enol ethers are a cornerstone in synthetic organic chemistry, serving as versatile nucleophiles in a myriad of carbon-carbon bond-forming reactions. Among the various classes of enol ethers, 3-alkoxycyclohexenones have emerged as powerful building blocks, particularly in conjugate addition and annulation reactions. While methoxy and ethoxy derivatives have been traditionally employed, the use of this compound presents a compelling case for its superiority in specific applications, offering enhanced solubility, modified reactivity, and improved handling characteristics.

Comparative Performance in Key Synthetic Transformations

The advantages of this compound are most evident in its application in cornerstone reactions such as the Michael addition and the Robinson annulation. These reactions are fundamental to the construction of cyclic systems prevalent in natural products and pharmaceutical agents.

Michael Addition: Enhanced Selectivity and Yields

The Michael addition, or conjugate addition, is a crucial reaction for the formation of 1,5-dicarbonyl compounds and for introducing substituents at the β-position of an α,β-unsaturated carbonyl system. The nature of the alkoxy group in 3-alkoxycyclohexenones can influence the stereochemical outcome and overall yield of the reaction.

While direct comparative studies detailing the performance of this compound against its lower alkyl chain counterparts under identical conditions are not extensively documented in a single source, the principles of physical organic chemistry and available data on related systems allow for a reasoned comparison. The bulkier butoxy group can play a significant role in directing the approach of the nucleophile, potentially leading to higher diastereoselectivity in reactions involving chiral nucleophiles or catalysts. Furthermore, the increased lipophilicity imparted by the butyl group can enhance solubility in less polar organic solvents, which can be advantageous for specific reaction setups and purification procedures.

Table 1: Comparison of Enol Ethers in Michael Addition Reactions

Enol Ether/EnolateNucleophileReaction ConditionsYield (%)Diastereomeric Ratio (dr)Reference
3-Ethoxycyclohex-2-en-1-oneDimethyl malonateNaOEt, EtOH, reflux~85Not ReportedGeneral textbook procedure
Silyl enol ether of cyclohexanoneMethyl vinyl ketoneTiCl₄, CH₂Cl₂, -78 °C92Not Applicable[1]
This compound4-HydroxycoumarinPiperidine, EtOH, refluxHigh (inferred)Not ReportedImplied by Warfarin synthesis[2][3]

Note: The data for this compound is inferred from its utility in the synthesis of Warfarin, where high yields are expected for the Michael addition step. Direct comparative data under identical conditions is limited in the literature.

Robinson Annulation: A Powerful Tool for Fused Ring Systems

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[4][5][6][7] This powerful transformation is widely used in the synthesis of steroids, terpenes, and other complex natural products. The choice of the 3-alkoxycyclohexenone precursor can impact the efficiency of both the initial conjugate addition and the subsequent cyclization.

The butoxy group in this compound can offer advantages in the Robinson annulation by influencing the solubility of intermediates and potentially modulating the reactivity of the enolate formed during the Michael addition step. While specific yield comparisons are scarce, the principles of solubility and steric influence suggest that the butoxy derivative could provide benefits in specific solvent systems and with sterically demanding substrates.

Experimental Protocols

To facilitate the application of this compound in research, detailed experimental protocols for key reactions are provided below.

General Procedure for Michael Addition to this compound

Materials:

  • This compound

  • Nucleophile (e.g., dimethyl malonate, 4-hydroxycoumarin)

  • Base (e.g., sodium ethoxide, piperidine)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

Protocol:

  • To a solution of the nucleophile in the chosen anhydrous solvent, add the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to ensure complete formation of the nucleophilic species.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Robinson Annulation using this compound

Materials:

  • This compound

  • Methyl vinyl ketone (or a suitable precursor)

  • Base (e.g., sodium ethoxide, potassium hydroxide)

  • Anhydrous solvent (e.g., ethanol, methanol)

Protocol:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add methyl vinyl ketone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • After filtration, the solvent is evaporated, and the crude product is purified by distillation or column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.

Michael_Addition cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Base-catalyzed\nConjugate Addition Base-catalyzed Conjugate Addition This compound->Base-catalyzed\nConjugate Addition Nucleophile Nucleophile Nucleophile->Base-catalyzed\nConjugate Addition Michael Adduct Michael Adduct Base-catalyzed\nConjugate Addition->Michael Adduct

Caption: Workflow for the Michael Addition Reaction.

Robinson_Annulation This compound This compound Michael_Addition Michael Addition This compound->Michael_Addition Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Michael_Addition Intermediate_Enolate Intermediate Enolate Michael_Addition->Intermediate_Enolate Aldol_Condensation Intramolecular Aldol Condensation Intermediate_Enolate->Aldol_Condensation Annulated_Product Robinson Annulation Product Aldol_Condensation->Annulated_Product

Caption: Sequential steps of the Robinson Annulation.

Conclusion

References

comparative study of butoxy vs. other alkoxy groups in annulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, annulation reactions stand as a cornerstone for the construction of cyclic and polycyclic frameworks, which are prevalent in pharmaceuticals, natural products, and materials science. The strategic placement of substituents on the reacting partners can profoundly influence the efficiency, regioselectivity, and stereoselectivity of these ring-forming transformations. Among the various functional moieties, alkoxy groups, with their dual electronic nature (inductive electron withdrawal and resonance electron donation), play a pivotal role in modulating the reactivity of substrates in annulation processes.

This guide provides a comparative analysis of the butoxy group against other common alkoxy substituents (e.g., methoxy, ethoxy) in several key annulation reactions. By examining the interplay of electronic and steric effects, this document aims to offer valuable insights for researchers, scientists, and drug development professionals in designing and optimizing synthetic routes.

Electronic and Steric Profile of Alkoxy Groups

Alkoxy groups are generally classified as activating groups and ortho-, para-directors in electrophilic aromatic substitution, a common step in many annulation reactions.[1][2] This is attributed to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.[1]

The primary distinction between different alkoxy groups lies in their steric bulk. The butoxy group is significantly larger than the methoxy or ethoxy group. This steric hindrance can have a pronounced effect on the regioselectivity of a reaction, often favoring substitution at the less hindered para position over the ortho position.[1]

Comparative Performance in Key Annulation Reactions

While direct, side-by-side quantitative comparisons of a wide range of alkoxy groups in various annulation reactions are not extensively documented in single studies, we can infer their relative performance based on established principles and reported examples. The following sections discuss the influence of the butoxy group in comparison to other alkoxy groups in several classical annulation reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable method for the synthesis of indoles from a phenylhydrazone and an aldehyde or ketone under acidic conditions.[3] The electronic nature of the substituents on the phenylhydrazine ring can impact the reaction rate. Electron-donating groups, such as alkoxy groups, generally accelerate the reaction.

However, the position of the alkoxy group can also lead to alternative reaction pathways. For instance, a methoxy group at the ortho position of the phenylhydrazone can lead to abnormal products due to cyclization occurring on the substituent-bearing side of the benzene ring.[2][4][5]

Table 1: Expected Influence of Alkoxy Groups in Fischer Indole Synthesis

Alkoxy GroupElectronic EffectSteric EffectExpected Outcome
Methoxy (-OCH₃)ActivatingSmallCan lead to abnormal cyclization at the ortho position.[2][4][5]
Ethoxy (-OCH₂CH₃)ActivatingModerateSimilar to methoxy, with a potential for slightly increased steric hindrance.
Isopropoxy (-OCH(CH₃)₂)ActivatingSignificantIncreased steric bulk may disfavor ortho-cyclization.
Butoxy (-O(CH₂)₃CH₃) Activating Significant The larger steric profile is expected to disfavor cyclization at a substituted ortho position, potentially leading to higher regioselectivity for the "normal" indole product or favoring cyclization at an unsubstituted ortho position.
Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the synthesis of dihydroisoquinolines from β-arylethylamides.[6][7] The success of this reaction is highly dependent on the electronic nature of the aromatic ring.

Electron-donating groups, such as alkoxy substituents, are known to facilitate the cyclization.[7][8][9] The position of these groups directs the intramolecular attack of the electrophile. However, certain substitution patterns can lead to the formation of unexpected products or mixtures of isomers.[6]

Table 2: Expected Influence of Alkoxy Groups in Bischler-Napieralski Reaction

Alkoxy GroupElectronic EffectSteric EffectExpected Outcome
Methoxy (-OCH₃)ActivatingSmallFacilitates cyclization.[8][9] Can lead to mixtures of products depending on substitution pattern.[6]
Ethoxy (-OCH₂CH₃)ActivatingModerateSimilar activating effect to methoxy with slightly increased steric influence on regioselectivity.
Isopropoxy (-OCH(CH₃)₂)ActivatingSignificantStrong activating effect. The steric bulk might influence the preferred cyclization position in polysubstituted systems.
Butoxy (-O(CH₂)₃CH₃) Activating Significant Strongly facilitates the reaction. Its significant steric presence would likely play a decisive role in directing the cyclization, potentially leading to higher regioselectivity in cases where multiple cyclization sites are possible.
Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[10][11][12][13] This reaction is particularly effective with electron-rich aromatic rings.

The presence of electron-donating groups, including alkoxy substituents, on the aromatic ring of the β-arylethylamine significantly enhances the reaction yield.[10][14] In fact, the presence of two alkoxy groups can enable the reaction to proceed under physiological conditions.[10]

Table 3: Expected Influence of Alkoxy Groups in Pictet-Spengler Reaction

Alkoxy GroupElectronic EffectSteric EffectExpected Outcome
Methoxy (-OCH₃)ActivatingSmallHigh yields and milder reaction conditions are generally observed.[14]
Ethoxy (-OCH₂CH₃)ActivatingModerateExpected to provide high yields, similar to methoxy-substituted substrates.
Isopropoxy (-OCH(CH₃)₂)ActivatingSignificantStrong activation is expected, leading to efficient cyclization.
Butoxy (-O(CH₂)₃CH₃) Activating Significant The strong electron-donating nature is anticipated to result in high reaction yields. The steric bulk is less likely to be a major factor in this reaction as the cyclization occurs at the nucleophilic aromatic ring.
Diels-Alder Reaction

In the context of [4+2] cycloaddition reactions, alkoxy groups on the diene component act as electron-donating groups, increasing the energy of the highest occupied molecular orbital (HOMO) and accelerating the reaction with electron-deficient dienophiles.

While direct comparisons are limited, the electronic effect of different alkoxy groups is expected to be similar. However, the steric bulk of the alkoxy group can influence the diene's conformation and the stereochemical outcome of the cycloaddition. For instance, in the reactions of 1-alkoxy-1-amino-1,3-butadienes, different alkoxy groups have been utilized, suggesting the reaction's tolerance to varying steric demands.[1][15][16]

Table 4: Expected Influence of Alkoxy Groups on Dienes in Diels-Alder Reactions

Alkoxy GroupElectronic EffectSteric EffectExpected Outcome
Methoxy (-OCH₃)Electron-donatingSmallGenerally leads to high reactivity and yields.[17]
Ethoxy (-OCH₂CH₃)Electron-donatingModerateSimilar reactivity to methoxy-substituted dienes.
Isopropoxy (-OCH(CH₃)₂)Electron-donatingSignificantMay influence the endo/exo selectivity or the facial selectivity of the cycloaddition.
Butoxy (-O(CH₂)₃CH₃) Electron-donating Significant Expected to be a highly reactive diene. The steric hindrance of the butoxy group could be exploited to control stereoselectivity in certain systems.

Experimental Protocols

The following are generalized experimental protocols for the annulation reactions discussed. Researchers should optimize these conditions for their specific substrates.

General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation: To a solution of the desired alkoxy-substituted phenylhydrazine (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid), add the aldehyde or ketone (1.0-1.2 equiv).[18] The mixture is typically stirred at room temperature or gently heated until the formation of the hydrazone is complete (monitored by TLC). The hydrazone may be isolated or used directly in the next step.

  • Cyclization: The crude or purified hydrazone is dissolved in a suitable solvent and treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like HCl or H₂SO₄).[3][18] The reaction mixture is then heated to the appropriate temperature (ranging from 80 °C to reflux) until the reaction is complete.

  • Workup and Purification: The reaction is cooled to room temperature and quenched by the addition of water or a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

General Procedure for Bischler-Napieralski Reaction
  • Reaction Setup: The β-arylethylamide substrate (1.0 equiv) is dissolved in a dry, inert solvent (e.g., acetonitrile or toluene).[9]

  • Cyclization: A dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 2-5 equiv) is added to the solution.[6][7] The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction mixture is cooled and the excess dehydrating agent is carefully quenched. The mixture is then basified and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Pictet-Spengler Reaction
  • Reaction Setup: The alkoxy-substituted β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) are dissolved in a suitable solvent (e.g., toluene, methanol, or water).[10][19][20]

  • Cyclization: An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is added to the reaction mixture.[10] The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate, until completion.

  • Workup and Purification: The reaction is quenched with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Visualizing Reaction Mechanisms and Substituent Effects

The following diagrams illustrate the general mechanism for the discussed annulation reactions and the influence of alkoxy substituents.

Fischer_Indole_Synthesis cluster_start Starting Materials Alkoxy-Phenylhydrazine Alkoxy-Phenylhydrazine Hydrazone Formation Hydrazone Formation + H₂O Alkoxy-Phenylhydrazine->Hydrazone Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone Formation Enehydrazine Tautomerization Enehydrazine Intermediate Hydrazone Formation->Enehydrazine Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Acid Catalyst Enehydrazine->Sigmatropic Rearrangement Cyclization & Elimination Cyclization & Elimination - NH₃ Sigmatropic Rearrangement->Cyclization & Elimination Indole Product Indole Product Cyclization & Elimination->Indole Product

Figure 1. Generalized workflow for the Fischer Indole Synthesis.

Bischler_Napieralski_Reaction Alkoxy-β-arylethylamide Alkoxy-β-arylethylamide Activation Activation Dehydrating Agent (e.g., POCl₃) Alkoxy-β-arylethylamide->Activation Nitrilium Ion Nitrilium Ion Intermediate Activation->Nitrilium Ion Intramolecular Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium Ion->Intramolecular Cyclization Dihydroisoquinoline Dihydroisoquinoline Intramolecular Cyclization->Dihydroisoquinoline

Figure 2. Key steps in the Bischler-Napieralski Reaction.

Figure 3. Influence of alkoxy group properties on reaction outcomes.

Conclusion

The choice of an alkoxy substituent in the design of annulation reaction substrates is a critical parameter that can be tuned to achieve desired outcomes. The butoxy group, while electronically similar to other smaller alkoxy groups, presents a significantly larger steric profile. This characteristic can be strategically employed to influence regioselectivity, particularly in reactions sensitive to steric hindrance, such as those involving electrophilic aromatic substitution on substituted rings. While direct quantitative comparisons are not always readily available, an understanding of the fundamental electronic and steric properties of the butoxy group allows for rational predictions of its impact on the course of annulation reactions, providing a valuable tool for the synthetic chemist. Further systematic studies comparing a range of alkoxy groups under identical conditions would be highly beneficial to the field.

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in 3-Alkoxycyclohexenone Additions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective formation of a desired product is paramount. In the realm of organic synthesis, the manipulation of reaction conditions to favor either the kinetic or thermodynamic product is a fundamental strategy. This guide provides a detailed comparison of these two control mechanisms in the context of additions to 3-alkoxycyclohexenone systems, offering experimental data and protocols to inform synthetic design.

At the heart of this topic lies the principle that a single starting material can yield different products depending on the reaction pathway. The kinetic product is the one that is formed the fastest, often at lower temperatures, due to a lower activation energy barrier. In contrast, the thermodynamic product is the most stable product, favored under conditions that allow for equilibrium to be established, typically at higher temperatures and with longer reaction times.

This guide will explore two primary modes of addition to 3-alkoxycyclohexenone derivatives: the alkylation of the corresponding enolate and the conjugate addition of organocuprates. These examples will serve to illustrate the practical application of kinetic and thermodynamic control in achieving desired product outcomes.

Comparative Analysis of Product Formation

The regioselectivity of additions to 3-alkoxycyclohexenone systems can be effectively controlled by the choice of reaction conditions. Below is a summary of the expected outcomes under kinetic and thermodynamic control for two key reaction types.

Reaction TypeControlReagents & ConditionsMajor ProductMinor ProductProduct Ratio (Major:Minor)
Enolate Alkylation Kinetic1. Lithium diisopropylamide (LDA), THF, -78 °C; 2. Benzyl bromide2-Benzyl-6-methylcyclohexanone2-Benzyl-2-methylcyclohexanone93:7 to 97:3[1]
Enolate Alkylation Thermodynamic1. Potassium tert-butoxide, tert-butanol, reflux; 2. Benzyl bromide2-Benzyl-2-methylcyclohexanone2-Benzyl-6-methylcyclohexanone>95:5 (qualitative)
Organocuprate Addition Typically KineticLithium dimethylcuprate (Me₂CuLi), diethyl ether, -78 °C to -20 °Ccis-3,4a,5-trimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one-High diastereoselectivity[2]

Note: The enolate alkylation data is based on the closely related 2-methylcyclohexanone system as a well-documented model.

Reaction Pathways and Control Mechanisms

The divergent outcomes under kinetic and thermodynamic control can be visualized through the following reaction pathway diagram.

G cluster_start Starting Material cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control cluster_conjugate Conjugate Addition start 3-Alkoxycyclohexenone k_intermediate Less Substituted Enolate (Kinetic Enolate) start->k_intermediate Deprotonation t_intermediate More Substituted Enolate (Thermodynamic Enolate) start->t_intermediate Deprotonation c_product 1,4-Adduct (β-Alkylation) start->c_product 1,4-Addition k_product Kinetic Product (e.g., C6-Alkylation) k_intermediate->k_product Alkylation k_intermediate->t_intermediate Equilibration (at higher temp.) k_conditions Low Temperature (e.g., -78 °C) Strong, Bulky Base (LDA) Short Reaction Time k_conditions->k_intermediate t_product Thermodynamic Product (e.g., C2-Alkylation) t_intermediate->t_product Alkylation t_conditions Higher Temperature (e.g., Reflux) Weaker, Less Hindered Base Longer Reaction Time t_conditions->t_intermediate c_reagent Organocuprate (e.g., R₂CuLi) c_reagent->c_product c_conditions Low Temperature (e.g., -78 °C) c_conditions->c_product

Figure 1. Reaction pathways for additions to 3-alkoxycyclohexenone.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and adapting these reactions. Below are protocols for achieving kinetic and thermodynamic control in the alkylation of a cyclohexanone system, which serves as a model for 3-alkoxycyclohexenones, and a general procedure for organocuprate addition.

Kinetic Control: Formation of the Less Substituted Enolate and Alkylation

This protocol is adapted from the synthesis of 2-benzyl-6-methylcyclohexanone.[1]

1. Enolate Formation:

  • A solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -15 °C.

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).

  • The LDA solution is then cooled to -78 °C.

  • A solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF is added slowly to the LDA solution.

  • The reaction mixture is stirred at -78 °C for 2 hours to ensure complete formation of the kinetic lithium enolate.

2. Alkylation:

  • A solution of benzyl bromide (1.05 equivalents) in anhydrous THF is added to the enolate solution at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield predominantly 2-benzyl-6-methylcyclohexanone.

Thermodynamic Control: Formation of the More Substituted Enolate and Alkylation

This protocol is a general procedure based on established principles for forming the thermodynamic enolate.

1. Enolate Formation and Alkylation:

  • To a solution of 2-methylcyclohexanone (1.0 equivalent) in a suitable solvent such as tert-butanol, is added a catalytic amount of a strong base that is not sterically hindered, such as potassium tert-butoxide (e.g., 0.1 equivalents).

  • The mixture is heated to reflux to allow the enolate to equilibrate to the more stable, more substituted isomer.

  • After a period of reflux, the alkylating agent, such as benzyl bromide (1.0 equivalent), is added.

  • The reaction is maintained at reflux until completion.

  • Work-up and purification are performed as described for the kinetic protocol. The major product will be 2-benzyl-2-methylcyclohexanone.

Conjugate Addition of an Organocuprate

This protocol is a general procedure for the 1,4-addition of a Gilman reagent to a cyclic enone.[2]

1. Preparation of the Organocuprate (Lithium Dimethylcuprate):

  • To a suspension of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of methyllithium in diethyl ether (2.0 equivalents) dropwise.

  • The mixture is stirred at 0 °C until a clear, colorless or slightly yellow solution of lithium dimethylcuprate is formed.

2. Conjugate Addition:

  • The solution of the organocuprate is cooled to -78 °C.

  • A solution of the 3-alkoxy-2-cyclohexenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cold cuprate solution.

  • The reaction mixture is stirred at low temperature (e.g., -78 °C to -20 °C) for a specified time (typically 1-2 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the 3-alkyl-3-alkoxycyclohexanone.

Conclusion

The ability to selectively form either the kinetic or thermodynamic product is a powerful tool in organic synthesis. For additions to 3-alkoxycyclohexenone systems, kinetic control, typically achieved at low temperatures with strong, sterically hindered bases, favors the formation of the less substituted product. Conversely, thermodynamic control, employing higher temperatures and allowing for equilibrium, leads to the more stable, more substituted product. Furthermore, the use of organocuprates provides a reliable method for achieving 1,4-conjugate addition, which is often the kinetically favored pathway for these soft nucleophiles. By carefully selecting the reaction conditions, researchers can direct the outcome of these additions to synthesize the desired molecules with high selectivity, a critical consideration in the development of new pharmaceuticals and other complex organic compounds.

References

A Comparative Guide to the Steric Hindrance of 3-Alkoxycyclohexenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

3-Alkoxy-2-cyclohexen-1-ones are versatile intermediates in organic synthesis, serving as precursors to a wide range of natural products and pharmacologically active molecules. The nature of the alkoxy group at the 3-position can significantly influence the reactivity and selectivity of transformations involving the cyclohexenone core. One of the key factors governing this influence is steric hindrance. The size and conformation of the alkoxy substituent can shield the electrophilic centers of the molecule, namely the carbonyl carbon (C1) and the β-carbon of the enone system (C3), from nucleophilic attack. This guide focuses on comparing the steric effects of three common alkoxy groups: methoxy, ethoxy, and the bulky tert-butoxy group.

Quantifying Steric Hindrance: Key Experimental Approaches

The steric bulk of the 3-alkoxy group can be experimentally probed and quantified through several methods:

  • Kinetics of Nucleophilic Addition: The rate of reaction of a standardized nucleophile with a series of 3-alkoxycyclohexenones can provide a direct measure of the steric hindrance around the carbonyl group. A bulkier alkoxy group is expected to slow down the rate of nucleophilic attack.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexenone ring are sensitive to their electronic and steric environment. In particular, the γ-gauche effect can be used to probe steric congestion. Increased steric hindrance from the alkoxy group can cause an upfield shift (lower ppm value) of the γ-carbons.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule, including bond angles and distances. This data can reveal distortions in the cyclohexenone ring caused by bulky alkoxy groups and precisely map the spatial arrangement of the substituent.

Comparative Data Summary

Alkoxy GroupRHypothetical Relative Rate of Nucleophilic Addition (k_rel)Hypothetical ¹³C NMR Shift of C4 (ppm)Expected Steric Hindrance
Methoxy-CH₃1.0029.5Low
Ethoxy-CH₂CH₃0.8529.2Moderate
tert-Butoxy-C(CH₃)₃0.2028.5High

Table 1: Hypothetical Comparative Data on the Steric Hindrance of 3-Alkoxycyclohexenones. The relative rate of nucleophilic addition is expected to decrease with increasing size of the alkoxy group. The ¹³C NMR chemical shift of the C4 carbon is predicted to shift upfield due to the γ-gauche effect, which is more pronounced with bulkier substituents.

Experimental Protocols

Synthesis of 3-Alkoxy-2-cyclohexen-1-ones

General Procedure:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene is added the corresponding alcohol (methanol, ethanol, or tert-butanol, 1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-alkoxy-2-cyclohexen-1-one.

Kinetic Analysis of Nucleophilic Addition

Procedure:

  • Prepare stock solutions of each 3-alkoxycyclohexenone (0.1 M in a suitable solvent, e.g., acetonitrile) and a nucleophile (e.g., 1.0 M solution of sodium borohydride in a compatible solvent system).

  • The reaction is initiated by mixing the solutions in a UV-Vis spectrophotometer cuvette at a constant temperature.

  • The progress of the reaction is monitored by following the decrease in the absorbance of the enone chromophore at its λ_max.

  • The initial rate of the reaction is determined from the slope of the absorbance vs. time plot.

  • The experiment is repeated for each 3-alkoxycyclohexenone under identical conditions to determine the relative rates of reaction.

¹³C NMR Spectroscopy

Procedure:

  • Prepare a solution of each purified 3-alkoxycyclohexenone (approximately 50 mg) in a standard NMR solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a quantitative ¹³C NMR spectrum for each sample on a high-field NMR spectrometer.

  • Process the spectra and assign the chemical shifts for all carbon atoms in the cyclohexenone ring.

  • Compare the chemical shifts of the corresponding carbons across the series of compounds, paying particular attention to the C4 and C6 carbons, which are in a γ-position relative to the alkoxy substituent.

Logical Relationship Diagram

The following diagram illustrates the relationship between the steric hindrance of the 3-alkoxy group and the outcome of a nucleophilic addition reaction.

Steric_Hindrance_Effect cluster_substituents 3-Alkoxy Substituent cluster_properties Properties Methoxy Methoxy Steric_Hindrance Steric Hindrance Methoxy->Steric_Hindrance Low Ethoxy Ethoxy Ethoxy->Steric_Hindrance Moderate tert-Butoxy tert-Butoxy tert-Butoxy->Steric_Hindrance High Reaction_Rate Rate of Nucleophilic Addition Steric_Hindrance->Reaction_Rate Inversely Proportional

Caption: Steric hindrance of the 3-alkoxy group and its effect on reaction rate.

Reaction Pathway Visualization

The following diagram illustrates the nucleophilic addition to a 3-alkoxycyclohexenone, highlighting how a bulky alkoxy group can impede the approach of the nucleophile.

Nucleophilic_Addition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclohexenone 3-Alkoxycyclohexenone TS [Transition State]‡ Cyclohexenone->TS Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Tetrahedral Intermediate TS->Product Steric_Hindrance Steric Hindrance Steric_Hindrance->TS  Bulky R group hinders  nucleophile approach

Caption: Nucleophilic addition to a 3-alkoxycyclohexenone.

Conclusion

The steric hindrance of the 3-alkoxy group is a critical parameter in determining the reactivity of 3-alkoxycyclohexenones. By employing the experimental techniques outlined in this guide, researchers can quantify these steric effects and use this knowledge to better predict and control the outcomes of their synthetic transformations. Further studies are encouraged to generate a comprehensive, publicly available dataset comparing a wider range of alkoxy substituents.

The Versatility of 3-Alkoxy-2-cyclohexen-1-ones: A Comparative Guide to Their Applications in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-alkoxy-2-cyclohexen-1-ones represent a pivotal class of chemical intermediates. Their unique structural features, particularly the enone system activated by an alkoxy group, render them highly versatile building blocks for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fused heterocyclic systems. This guide provides a comparative overview of their key applications, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes and the development of novel therapeutic agents.

The reactivity of the 3-alkoxy-2-cyclohexen-1-one scaffold is primarily centered around the electrophilic nature of the C-3 carbon and the potential for conjugate addition at the C-2 position. This dual reactivity, coupled with the ability to undergo various annulation reactions, makes it a powerful tool in the synthetic chemist's arsenal.

Synthetic Applications: Building Complexity from a Simple Core

The utility of 3-alkoxy-2-cyclohexen-1-ones as synthetic intermediates is vast. They are particularly well-known for their application in annulation reactions to construct polycyclic frameworks, most notably in the synthesis of steroids and related natural products.

Robinson Annulation: A Classic Strategy for Ring Formation

One of the most prominent applications of 3-alkoxy-2-cyclohexen-1-ones is in the Robinson annulation, a powerful method for the formation of a six-membered ring.[1][2] This reaction sequence typically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. The use of a 3-alkoxy-2-cyclohexen-1-one as the Michael acceptor offers a strategic advantage in the synthesis of complex cyclic systems.

A representative workflow for a Robinson-type annulation is depicted below, showcasing the formation of a key tricyclic intermediate in steroid synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product start1 3-Ethoxy-2-cyclohexen-1-one michael Michael Addition (Base-catalyzed) start1->michael start2 Methyl Vinyl Ketone start2->michael aldol Intramolecular Aldol Condensation & Dehydration michael->aldol product Tricyclic Steroid Precursor aldol->product

Caption: Robinson Annulation Workflow for Steroid Precursor Synthesis.

A detailed experimental protocol for a similar annulation is provided below, illustrating the practical application of this methodology.

Experimental Protocol: Synthesis of a Tricyclic Steroid Precursor [3] To a solution of the cyclohexenone derivative (1.0 mmol) in dry methylene chloride (5 mL) at 0°C is added BF3·OEt2 (2 mmol) over 5 minutes. The solution is then stirred at room temperature for 3 hours. The reaction is quenched with water (5 mL) and the product is extracted with methylene chloride. The combined organic layers are dried over MgSO4 and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the tricyclic phenanthrenone.

Medicinal Chemistry Applications: A Scaffold for Bioactive Molecules

The inherent reactivity and structural features of 3-alkoxy-2-cyclohexen-1-ones have made them attractive starting points for the synthesis of a diverse range of biologically active compounds. Derivatives of this scaffold have shown promise as anticancer agents, enzyme inhibitors, and antimicrobials.

Anticancer Activity and Induction of Apoptosis

Several studies have demonstrated the potent anticancer activity of compounds derived from cyclohexenone cores.[4][5] A common mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of a cascade of enzymes known as caspases.

The signaling pathway leading to apoptosis initiated by a bioactive cyclohexenone derivative can be visualized as follows:

cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Pathway cluster_outcome Cellular Outcome drug Bioactive Cyclohexenone Derivative ros Increased Reactive Oxygen Species (ROS) drug->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified Signaling Pathway for Apoptosis Induction.

The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with their potency quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of Cyclohexenone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast)5.2[4]
Derivative BHCT116 (Colon)8.7[4]
Derivative CA549 (Lung)12.1[5]
Enzyme Inhibition

The electrophilic nature of the cyclohexenone ring makes it an effective scaffold for the design of enzyme inhibitors. By appropriately functionalizing the ring, it is possible to target the active site of specific enzymes. For instance, derivatives of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one have been shown to be potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism.[4]

Table 2: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

CompoundSubstitution at C-2IC50 (nM)Reference
Parent CompoundH50[4]
Derivative 1Cl15[4]
Derivative 2CH385[4]

Experimental Protocol: HPPD Inhibition Assay [4] The inhibitory activity of the compounds against HPPD is determined by measuring the decrease in the rate of oxygen consumption using a Clark-type oxygen electrode. The assay mixture contains the enzyme in a buffered solution with the substrate, 4-hydroxyphenylpyruvate. The reaction is initiated by the addition of the substrate, and the rate of oxygen consumption is monitored. The IC50 values are then calculated from the dose-response curves.

Synthesis of Fused Heterocyclic Systems

Beyond their use in constructing carbocyclic rings, 3-alkoxy-2-cyclohexen-1-ones are valuable precursors for the synthesis of fused heterocyclic compounds, such as pyrimidines and pyrazoles.[6] These heterocyclic motifs are prevalent in many FDA-approved drugs and are known to exhibit a wide range of biological activities.

The synthesis of a fused pyrimidine system can be achieved through a condensation reaction with a suitable binucleophile, as illustrated in the following workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 3-Ethoxy-2-cyclohexen-1-one reaction Condensation Reaction (Acid or Base Catalyzed) start1->reaction start2 Guanidine Derivative start2->reaction product Fused Pyrimidine Derivative reaction->product

Caption: Synthesis of Fused Pyrimidine Derivatives.

Experimental Protocol: Synthesis of a Fused Pyrimidine A mixture of 3-ethoxy-2-cyclohexen-1-one (1 mmol), a guanidine derivative (1 mmol), and a catalytic amount of a base (e.g., sodium ethoxide) in ethanol is refluxed for several hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure fused pyrimidine derivative.

Conclusion

3-Alkoxy-2-cyclohexen-1-ones are undeniably a cornerstone of modern organic synthesis and medicinal chemistry. Their versatility as building blocks allows for the efficient construction of complex molecular architectures, ranging from polycyclic natural products to novel heterocyclic drug candidates. The ability to fine-tune their reactivity through substituent modifications provides a powerful platform for the development of compounds with tailored biological activities. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of this remarkable class of chemical intermediates.

References

Safety Operating Guide

Safe Disposal of 3-Butoxycyclohex-2-en-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Butoxycyclohex-2-en-1-one, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous characteristics of structurally similar chemicals. It is imperative to handle this compound with caution, treating it as a potentially flammable liquid that may be harmful to aquatic life.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors. The chemical must be kept away from heat, sparks, open flames, and other potential ignition sources.

Quantitative Data Summary

The table below summarizes the inferred hazard classifications for this compound based on analogous compounds. These classifications are critical for determining the correct disposal pathway.

Hazard ClassificationGHS Category (Inferred)Disposal Implications
Flammable LiquidCategory 3 or 4Do not dispose down the drain. Segregate as flammable waste.
Hazardous to the Aquatic EnvironmentAcute/Chronic Category 2 or 3Do not dispose down the drain. Prevent release to the environment.[1]
Acute Toxicity (Oral, Dermal)Likely Category 4 or 5Handle with appropriate PPE. Avoid direct contact.
Serious Eye IrritationCategory 2ACauses serious eye irritation.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound".

    • Ensure the container is in good condition and compatible with the chemical.

  • Collection of Waste :

    • Carefully transfer the waste this compound into the labeled hazardous waste container.

    • Avoid mixing with other incompatible waste streams. Strong oxidizing agents and strong acids are known to be incompatible with similar compounds.[2]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2][3][4]

  • Spill Management :

    • In the event of a spill, do not let the product enter drains.[1]

    • Cover drains and collect, bind, and pump off spills.

    • Take up the material with an inert absorbent (e.g., sand, silica gel) and place it in the hazardous waste container.

    • Clean the affected area thoroughly.

  • Final Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant.[2][4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup of the hazardous waste.[5]

Experimental Workflow for Disposal

start Start: Need to dispose of This compound ppe Wear Appropriate PPE: Safety goggles, chemical-resistant gloves, lab coat start->ppe fume_hood Work in a well-ventilated area (Chemical Fume Hood) ppe->fume_hood waste_container Prepare a labeled, compatible hazardous waste container fume_hood->waste_container transfer Carefully transfer waste into the container waste_container->transfer seal_store Seal container and store in a cool, dry, well-ventilated area transfer->seal_store spill Spill Occurs transfer->spill if spill contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal seal_store->contact_ehs end End: Proper Disposal Complete contact_ehs->end contain_spill Contain spill with inert absorbent spill->contain_spill collect_spill Collect absorbed material into hazardous waste container contain_spill->collect_spill collect_spill->seal_store

References

Personal protective equipment for handling 3-Butoxycyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Butoxycyclohex-2-en-1-one. The following procedural guidance is based on best practices for handling similar chemical compounds and is intended to ensure the safety of all laboratory personnel.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is critical. The following PPE is mandatory to minimize exposure and ensure safety.

Engineering Controls: All procedures involving this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[2][3] A face shield should be worn over safety goggles whenever there is a significant risk of splashing.[2][3]

  • Hand Protection: Chemical-resistant gloves are mandatory.[4][5] Given the ketone functional group, nitrile or neoprene gloves are recommended for incidental contact.[2][6] For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A flame-resistant lab coat must be worn and kept buttoned to protect against splashes and spills.[2] Long pants and closed-toe shoes are required to ensure no skin is exposed.[2][3]

  • Respiratory Protection: If work cannot be conducted within a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][4]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Before beginning any work, ensure that all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • Handling:

    • Wear all required PPE as outlined in the section above.

    • Conduct all transfers and manipulations of this compound within the fume hood.

    • Use compatible labware (e.g., glass, Teflon®) to avoid degradation.

    • Avoid direct contact with the skin, eyes, and clothing.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][7]

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.[1]

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

III. Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All disposable materials that come into contact with this compound, including gloves, pipette tips, and paper towels, must be collected in a designated, labeled hazardous waste container.

    • Unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain.

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][8]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[8]

IV. Quantitative Data Summary

PropertyValueSource
Molecular Formula C6H8O[9]
CAS Number 930-68-7[9]
Flash Point 59 °C / 138.2 °F[9]
Hazards Flammable liquid and vapor, Toxic if swallowed, Causes serious eye irritation, Fatal in contact with skin or if inhaled[9]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Prepare Materials Prepare Materials Verify Fume Hood->Prepare Materials Transfer/React Transfer/React Prepare Materials->Transfer/React Segregate Waste Segregate Waste Transfer/React->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.